4-Aminothiophene-2-carboxamide
Description
BenchChem offers high-quality 4-Aminothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYWDFCQPQTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis of 4-Aminothiophene-2-carboxamide: Overcoming Regiochemical Limitations of the Classical Gewald Reaction
Executive Summary
The thiophene core is a privileged scaffold in pharmaceutical development, frequently embedded in kinase inhibitors, antimicrobial agents, and allosteric modulators[1]. While the classical Gewald multicomponent reaction is the gold standard for synthesizing 2-aminothiophenes[2], direct access to the 4-aminothiophene regioisomer via this route is mechanistically precluded. To address this structural challenge, this whitepaper details a validated, self-correcting protocol leveraging a modified Gewald-type domino annulation[3]. By utilizing vinyl azides and 1,4-dithiane-2,5-diol as advanced precursors[4], we successfully construct the 4-aminothiophene architecture. Subsequent late-stage functionalization yields the highly sought-after 4-aminothiophene-2-carboxamide.
Mechanistic Rationale: The Regiochemical Shift
In the classical Gewald reaction, the condensation of a ketone, an activated nitrile, and elemental sulfur inherently places the primary amino group at the C2 position, adjacent to the sulfur atom[5]. The sulfur nucleophilically attacks the nitrile carbon, strictly dictating this regiochemistry.
To synthesize 4-aminothiophenes, the logical paradigm must be inverted. The modified Gewald-type domino reaction replaces the nitrile with a vinyl azide (acting as the nitrogen source) and elemental sulfur with 1,4-dithiane-2,5-diol (a stable surrogate for 2-mercaptoacetaldehyde)[6].
Causality of Experimental Choices:
-
1,4-Dithiane-2,5-diol: Elemental sulfur is unreactive toward vinyl azides. The dithiane acts as a slow-release reservoir for 2-mercaptoacetaldehyde under basic conditions, preventing unwanted oxidative oligomerization of the thiol[4].
-
Vinyl Azide: Serves as a highly reactive electrophile. The initial thia-Michael addition of the mercaptoacetaldehyde to the vinyl azide triggers the expulsion of nitrogen gas (N 2 ). This irreversible step provides the thermodynamic driving force for the subsequent intramolecular aldol-type cyclization[7].
Fig 1. Modified Gewald-type domino mechanism for 4-aminothiophene-2-carboxamide synthesis.
Quantitative Optimization Data
The base catalyst is the critical variable in the domino annulation step. Strong bases degrade the sensitive 2-mercaptoacetaldehyde intermediate, while organic bases fail to sufficiently deprotonate the thiol[6].
| Entry | Base Catalyst (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | None | DMF | 80 | < 5% | Base is strictly required for dithiane depolymerization. |
| 2 | KOH | DMF | 80 | Trace | Strong bases cause destructive degradation of intermediates. |
| 3 | Et 3 N | DMF | 80 | 15% | Organic bases lack sufficient pKa to drive the cyclization. |
| 4 | K 2 CO 3 | DMF | 80 | 82% | Optimal weak inorganic base; balances reactivity and stability. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflow is designed as a self-validating system, incorporating in-process analytical checks to verify intermediate integrity before proceeding to the next synthetic phase.
Fig 2. Three-step experimental workflow for the synthesis of 4-aminothiophene-2-carboxamide.
Step 1: Thia-Michael/Aldol Domino Annulation
Objective: Construct the 4-aminothiophene-2-carbaldehyde core.
-
Charge: To an oven-dried 100 mL round-bottom flask, add the appropriate vinyl azide (10.0 mmol, 1.0 eq), 1,4-dithiane-2,5-diol (6.0 mmol, 0.6 eq — slight excess accounts for the dimeric nature), and anhydrous K 2 CO 3 (20.0 mmol, 2.0 eq).
-
Solvation: Suspend the mixture in anhydrous DMF (30 mL) under an argon atmosphere.
-
Reaction: Heat the vigorously stirred suspension to 80 °C for 4 hours.
-
Validation Check: Perform TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active azide spot disappears. IR spectroscopy of an aliquot should confirm the absence of the azide stretch at ~2100 cm −1 .
-
Workup: Quench with H 2 O (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate. Purify via flash chromatography to yield the carbaldehyde intermediate.
Step 2: Chemoselective Pinnick Oxidation
Objective: Oxidize the C2-carbaldehyde to a carboxylic acid without degrading the C4-amine.
-
Charge: Dissolve 4-aminothiophene-2-carbaldehyde (5.0 mmol, 1.0 eq) in a 4:1 mixture of t-BuOH and H 2 O (25 mL).
-
Scavenger Addition: Add 2-methyl-2-butene (50.0 mmol, 10.0 eq). Causality: This acts as a hypochlorous acid (HOCl) scavenger, preventing destructive electrophilic chlorination of the electron-rich thiophene ring.
-
Oxidation: Slowly add NaH 2 PO 4 (20.0 mmol, 4.0 eq) followed by NaClO 2 (15.0 mmol, 3.0 eq) at 0 °C. Stir at room temperature for 12 hours.
-
Validation Check: LC-MS must show complete conversion to the corresponding [M+H] + mass of the carboxylic acid.
-
Workup: Remove t-BuOH under reduced pressure. Adjust the aqueous layer to pH 4 using 1M HCl, extract with EtOAc, dry, and concentrate.
Step 3: Active Ester Amidation
Objective: Convert the carboxylic acid to the final 4-aminothiophene-2-carboxamide.
-
Activation: Dissolve 4-aminothiophene-2-carboxylic acid (3.0 mmol, 1.0 eq) in anhydrous DMF (15 mL). Add EDCI (4.5 mmol, 1.5 eq) and HOBt (4.5 mmol, 1.5 eq). Stir for 30 minutes at room temperature. Causality: HOBt forms a stable active ester, preventing the formation of unreactive N-acylureas.
-
Amidation: Add solid NH 4 Cl (15.0 mmol, 5.0 eq) followed by dropwise addition of DIPEA (9.0 mmol, 3.0 eq). Stir for 16 hours.
-
Validation Check: HPLC analysis should indicate >95% purity of the new product peak.
-
Isolation: Pour into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum. Final structural confirmation is achieved via 1 H NMR (DMSO- d6 ), identifying the diagnostic broad singlet for the -CONH 2 protons at ~7.5 ppm.
References
-
Chen, B., Ni, H., Guo, X., Zhang, G., & Yu, Y. (2014). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. RSC Advances, 4(84), 44782-44786. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.[Link]
-
Jampilek, J. (2019). Green methodologies for the synthesis of 2-aminothiophene. PMC / Journal of Heterocyclic Chemistry.[Link]
-
Zanirato, V., et al. (2015). 1,4-Dithiane-2,5-diol: An Attractive Platform for the Synthesis of Sulfur Containing Functionalized Heterocycles. Current Organic Chemistry, 19(23).[Link]
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- 3. Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
The Solubility Profile of 3-Aminothiophene-2-carboxamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility of 3-Aminothiophene-2-carboxamide (CAS No. 147123-47-5), a key heterocyclic building block in medicinal chemistry. In the realm of drug discovery and development, understanding a compound's solubility is a critical first step, influencing bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2][3] While specific quantitative solubility data for 3-Aminothiophene-2-carboxamide is not extensively documented in publicly available literature, this guide synthesizes information from various sources to provide a comprehensive overview of its likely solubility characteristics in different solvent classes. Furthermore, a detailed, field-proven protocol for determining its equilibrium solubility via the shake-flask method is presented, empowering researchers to generate precise data for their specific applications.
Introduction: The Critical Role of Solubility in Pharmaceutical Research
The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2] It is the intrinsic ability of a solid compound to dissolve in a solvent to form a homogeneous solution. For orally administered drugs, dissolution in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation.[1][3] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failures.[1][4][5]
Thiophene-based compounds, including 3-Aminothiophene-2-carboxamide, are a class of sulfur-containing heterocycles of significant interest to medicinal chemists due to their versatile pharmacological activities.[5][6] As such, a thorough understanding of their solubility is essential for advancing these promising molecules through the development pipeline.
Physicochemical Properties of 3-Aminothiophene-2-carboxamide
A compound's solubility is intrinsically linked to its molecular structure and associated physicochemical properties. The structure of 3-Aminothiophene-2-carboxamide, with its aromatic thiophene ring, an amino group, and a carboxamide functional group, suggests a molecule with the potential for a range of intermolecular interactions.
| Property | Value | Source |
| Chemical Name | 3-Aminothiophene-2-carboxamide | [7] |
| CAS Number | 147123-47-5 | [7] |
| Molecular Formula | C₅H₆N₂OS | [8] |
| Molecular Weight | 142.18 g/mol | [9] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 120-124 °C | [10] |
| Predicted pKa | 15.61 ± 0.50 | Chemicalize |
| Computed XLogP3 | 0.7 | PubChem |
The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the nitrogen and oxygen atoms, and the sulfur atom in the thiophene ring) indicates that hydrogen bonding will play a significant role in its solubility in protic solvents. The aromatic ring also allows for π-π stacking interactions. Its moderate XLogP3 value suggests a degree of lipophilicity, which will influence its solubility in nonpolar organic solvents.
Solubility Profile of 3-Aminothiophene-2-carboxamide
Based on its structure and documented use in chemical synthesis and biological assays, we can infer the solubility behavior of 3-Aminothiophene-2-carboxamide in various solvent classes.
Polar Aprotic Solvents
There is strong evidence from the literature that 3-Aminothiophene-2-carboxamide exhibits good solubility in polar aprotic solvents.
-
Dimethyl Sulfoxide (DMSO): This is the most frequently cited solvent for dissolving 3-Aminothiophene-2-carboxamide and its derivatives for NMR analysis and in vitro biological screening.[9] This high solubility is attributed to DMSO's strong ability to act as a hydrogen bond acceptor, effectively solvating the amino and amide protons of the molecule.
Polar Protic Solvents
The solubility in polar protic solvents is expected to be more variable.
-
Water: While no specific quantitative data is available, a related compound, Methyl 3-amino-2-thiophenecarboxylate, is described as "slightly soluble in water".[11] Given the presence of the polar carboxamide group, which can engage in hydrogen bonding with water, some degree of aqueous solubility is expected. However, the overall molecule has a nonpolar thiophene ring, which may limit its solubility. The pH of the aqueous medium will likely have a significant impact on its solubility due to the presence of the basic amino group.
-
Alcohols (Methanol, Ethanol): 3-Aminothiophene-2-carboxamide is likely to have moderate to good solubility in lower-molecular-weight alcohols like methanol and ethanol. This is supported by its use in a dichloromethane/methanol mixture for purification.[12] Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute.
Nonpolar Solvents
Solubility in nonpolar solvents is expected to be limited.
-
Toluene: One patent describes a reaction where 3-Aminothiophene-2-carboxamide is dissolved in toluene in the presence of triethylamine. It is plausible that the amine base assists in the dissolution process and that the intrinsic solubility in pure toluene is low.
-
Hexane, Diethyl Ether: Based on the principle of "like dissolves like," the solubility of this relatively polar molecule in nonpolar aliphatic solvents like hexane and ethers is predicted to be very low.
Other Organic Solvents
-
Dichloromethane (DCM): As mentioned, it has been used in a mixture with methanol for purification, suggesting at least partial solubility.[12]
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise and reliable solubility data, the shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 3-Aminothiophene-2-carboxamide into a series of glass vials. An amount that is visually in excess after equilibration is sufficient.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of 3-Aminothiophene-2-carboxamide of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method with a suitable detector (e.g., UV-Vis).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 3-Aminothiophene-2-carboxamide in the sample by interpolating its response from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the measurement was performed.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Conclusion and Future Perspectives
3-Aminothiophene-2-carboxamide is a valuable scaffold in drug discovery, and a clear understanding of its solubility is fundamental for its successful development. While quantitative solubility data is sparse in the literature, this guide provides a scientifically grounded estimation of its solubility profile based on its physicochemical properties and documented handling. The compound is expected to be readily soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and have limited solubility in water and nonpolar organic solvents.
For researchers and drug development professionals working with this compound or its analogs, it is highly recommended to perform experimental solubility determination using a robust method such as the shake-flask protocol detailed herein. The resulting data will be invaluable for guiding formulation strategies, ensuring reliable biological assay results, and ultimately, accelerating the path to potential therapeutic applications.
References
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Manfroni, G., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. RSC Medicinal Chemistry. [Link]
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LookChem. (n.d.). Cas 22288-78-4, Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]
- Google Patents. (2017). WO2017059191A1 - Heteroaryl derivatives as sepiapterin reductase inhibitors.
- Google Patents. (2014).
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ResearchGate. (2025). A simple and efficient method for the synthesis of 2-spiroquinazolinones employing aluminum metal–organic frameworks as multifunctional carriers. [Link]
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University of Huddersfield ePrints Repository. (n.d.). Novel Morpholine-Based MTORC Inhibitors as Anti-Tumour Agents. [Link]
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. [Link]
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ACS Publications. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
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Rowan. (n.d.). Predicting Solubility. [Link]
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Al-Obaidi, H., & Buckle, D. R. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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Mey, A. S. J. S., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]
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Bodgan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals, 16(11), 1548. [Link]
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MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
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ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]
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RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]
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ResearchGate. (2025). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. [Link]
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Stone, J. H. (2011). Multifocal fibrosclerosis and IgG4-related disease involving the cardiovascular system. Orphanet Journal of Rare Diseases, 6, 73. [Link]
- Google Patents. (2024). US20240158357A1 - Novel quinazolinones that inhibit the formation of tau oligomers and their method of use.
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DrugBank. (n.d.). 3-Aminothiophene-2-carboxamide. Retrieved from [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]
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Methodological & Application
Application Notes & Protocols: The 4-Aminothiophene-2-carboxamide Scaffold in Modern Drug Discovery
Abstract
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Among its many derivatives, the 4-aminothiophene-2-carboxamide core has emerged as a particularly versatile and synthetically tractable scaffold for the development of novel therapeutics. Its structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the 4-aminothiophene-2-carboxamide scaffold, detailing its synthesis, key biological applications, and structure-activity relationship (SAR) insights. Included are detailed, field-proven protocols for the synthesis of a representative derivative and its subsequent evaluation in a high-value biological assay, designed to empower researchers in their drug discovery endeavors.
The 4-Aminothiophene-2-carboxamide Scaffold: A Privileged Core
Introduction to Thiophenes in Medicinal Chemistry
Heterocyclic compounds are the bedrock of medicinal chemistry, with thiophene-containing molecules playing a significant role in drug design and development.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the phenyl ring but possesses distinct electronic properties, improved metabolic stability, and a greater potential for hydrogen bonding interactions, which can enhance drug-receptor binding.[2] These attributes have led to the incorporation of the thiophene moiety into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic drugs.[1]
Structural Features and Rationale for Use
The 4-aminothiophene-2-carboxamide scaffold offers three primary points for chemical modification, providing a rich platform for generating diverse chemical libraries.
-
C4-Amino Group: This position is a key handle for introducing a wide range of substituents via acylation, alkylation, or sulfonylation. These modifications can profoundly influence the molecule's interaction with its biological target and modulate its physicochemical properties.
-
C2-Carboxamide: The amide nitrogen can be substituted to explore interactions with specific receptor pockets. The amide itself is a crucial hydrogen bond donor and acceptor.
-
C5-Position: This position on the thiophene ring is often functionalized to enhance potency and selectivity.
The scaffold's relative planarity and aromaticity facilitate binding to target proteins, particularly the ATP-binding sites of kinases.[2] Its synthetic accessibility, primarily through multicomponent reactions like the Gewald synthesis, makes it an attractive starting point for discovery campaigns.[3]
Caption: Core structure and key modification points of the scaffold.
Synthetic Strategies
The construction of the 4-aminothiophene-2-carboxamide core is efficiently achieved through several established synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Overview of Synthetic Routes
-
Gewald Synthesis: This is one of the most powerful and common methods for preparing 2-aminothiophenes.[3][4] It involves the condensation of an α-methylene ketone or aldehyde with a cyano-activated methylene compound (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base. This one-pot, multicomponent reaction is highly convergent and allows for significant diversity.
-
Cyclization of Thioamides/Thiocarbamoyls: Another robust strategy involves the cyclization of pre-formed thiocarbamoyl precursors with α-halo ketones, α-halo esters, or other α-halocarbonyl compounds.[5][6][7] This method provides excellent control over the substituents at the C4 and C5 positions.
General Synthetic Workflow
A typical drug discovery campaign using this scaffold begins with the synthesis of the core thiophene ring, followed by systematic derivatization at the key modification points to build a library of analogues for screening.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide
This protocol is adapted from established literature procedures and exemplifies a common route to a highly functionalized scaffold derivative.[8][9]
Rationale: This multi-step synthesis first prepares a key thioamide intermediate, which then undergoes a base-catalyzed cyclization with an α-chloroacetonitrile to form the desired polysubstituted thiophene ring. Each step is designed for high yield and purity.
Materials:
-
2-Cyano-N-(4-methoxyphenyl)acetamide
-
Absolute Ethanol
-
Sodium metal (for sodium ethoxide)
-
Phenyl isothiocyanate
-
2-Chloroacetonitrile
-
Stir plate, round-bottom flasks, reflux condenser, ice bath
-
Standard workup and purification reagents (diethyl ether, petroleum ether, etc.)
-
TLC plates, silica gel for chromatography
Procedure:
-
Preparation of the Thioamide Intermediate:
-
To a stirred solution of 2-cyano-N-(4-methoxyphenyl)acetamide (0.01 mol) in absolute ethanol (20 mL), add a freshly prepared solution of sodium ethoxide (from 0.23 g sodium in 4 mL absolute ethanol) dropwise at room temperature.
-
Causality: The strong base (ethoxide) deprotonates the active methylene group of the acetamide, forming a nucleophilic carbanion necessary for the next step.
-
After stirring for 2 hours, add phenyl isothiocyanate (0.01 mol) and heat the mixture to 70 °C for 30 minutes. Cool to room temperature.
-
Causality: The carbanion attacks the electrophilic carbon of the isothiocyanate, forming a reactive intermediate.
-
-
Ring Formation (Cyclization):
-
To the reaction mixture from Step 1, add 2-chloroacetonitrile (0.01 mol).
-
Heat the mixture to 60 °C and maintain for 30 minutes. Monitor reaction progress by TLC.
-
Causality: The sulfur atom of the intermediate acts as a nucleophile, displacing the chloride from 2-chloroacetonitrile. The resulting intermediate then undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), where the activated methylene attacks the nitrile group, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.
-
-
Workup and Purification:
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the pure compound.
-
Causality: Acidification protonates the product, reducing its solubility in water and causing it to precipitate, which simplifies isolation. Recrystallization removes soluble impurities.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Expected ¹H NMR signals would include singlets for the amino and amide protons (D₂O exchangeable), aromatic protons in their respective regions, and a singlet for the methoxy group.[8]
-
The IR spectrum should show characteristic peaks for N-H stretching, a strong nitrile (C≡N) stretch (~2200 cm⁻¹), and a C=O stretch for the amide.[8]
-
Applications in Drug Discovery & Key Biological Targets
The 4-aminothiophene-2-carboxamide scaffold has proven to be a fertile ground for discovering inhibitors of various high-value drug targets.
Oncology: Targeting Protein Kinases
A primary application for this scaffold is the development of protein kinase inhibitors.[10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] Derivatives of this scaffold have been shown to be potent inhibitors of several important oncogenic kinases.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Several 4-aminothiophene-2-carboxamide series have been designed as potent VEGFR-2 inhibitors.[8][12]
-
AKT (Protein Kinase B): As a central node in cell survival and proliferation pathways, AKT is a prime target for cancer therapy. Thiophene derivatives have been developed as both allosteric and ATP-competitive inhibitors of AKT.[10][12]
-
JAK2 (Janus Kinase 2): This kinase is implicated in myeloproliferative neoplasms. Thiophene carboxamides have been successfully optimized to yield potent and selective JAK2 inhibitors.[13]
Caption: Simplified VEGFR-2 signaling and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent biological activity.
| Target/Activity | R1 (Amide) | R2 (C4-Amino) | R3 (C5-Position) | Key Findings | Reference |
| VEGFR-2 Inhibition | Substituted Phenyl | Acylamino (e.g., -NH-CO-CH₂-NH-Aryl) | Cyano (C≡N) | The extended acylamino chain at C4 is critical for binding. The cyano group at C5 acts as an H-bond acceptor. | |
| Antibacterial | 4-acetylphenyl | 3-Amino (on thiophene) | Arylazo | A 3-amino group on the thiophene ring enhances activity against Gram-positive bacteria compared to 3-hydroxy or 3-methyl. | [5] |
| aPKCζ Inhibition | H | NH₂ | Phenyl | An unsubstituted NH₂ at C2 is optimal. Ester modifications at C3 are well-tolerated and can enhance potency. | |
| JAK2 Inhibition | Pyridyl | H | Urea-linked heterocycle | Bioisosteric replacement of a urea with a pyridyl ring at the amide improved properties. | [13] |
Biological Evaluation Protocols
Once a library of compounds has been synthesized, they must be evaluated in robust and reliable biological assays.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the potency (IC₅₀) of a compound against a target kinase, such as VEGFR-2, by measuring the amount of ATP remaining after the kinase reaction.
Rationale: Active kinases consume ATP to phosphorylate their substrates. By using a reagent that produces a luminescent signal proportional to the amount of ATP present, we can quantify kinase activity. Inhibitors will reduce ATP consumption, resulting in a higher luminescent signal. This assay format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[11]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a generic peptide like Poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
ATP (at or near the Kₘ concentration for the kinase)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of your test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution.
-
Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Causality: Serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀. DMSO is used as the solvent, so its final concentration must be kept low and constant across all wells (typically <1%) to avoid assay interference.[11]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the test compounds.
-
Incubate for 10-15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30 °C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Causality: This reagent contains ADP-to-ATP conversion enzymes and a thermostable luciferase. The first step terminates the kinase reaction and eliminates the unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the newly synthesized ATP (from the ADP generated by the kinase) into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: A robust assay should have a Z' factor > 0.5, indicating a good separation between positive and negative controls and low data variability.
-
Conclusion and Future Perspectives
The 4-aminothiophene-2-carboxamide scaffold is a proven and powerful platform in drug discovery. Its synthetic versatility and ability to target a wide range of biologically relevant proteins, especially kinases, ensure its continued importance.[2][5] Future efforts will likely focus on developing derivatives with improved selectivity to minimize off-target effects, enhancing oral bioavailability, and exploring novel applications in areas like neurodegenerative diseases and antiviral therapies.[14][15] The combination of rational design, combinatorial chemistry, and robust biological screening will undoubtedly unlock new therapeutic agents based on this exceptional chemical core.
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Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available at: [Link]
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The Versatile Scaffold: 4-Aminothiophene-2-carboxamide in Modern Medicinal Chemistry
Introduction: The Ascendance of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads to the rediscovery and innovative application of foundational chemical scaffolds. Among these, the 4-aminothiophene-2-carboxamide core has emerged as a "privileged" structure, a term bestowed upon molecular frameworks that demonstrate the ability to bind to a variety of biological targets, thereby serving as a fertile ground for drug discovery.[1][2] This application note provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of 4-aminothiophene-2-carboxamide, offering a technical guide for researchers, scientists, and professionals engaged in the art and science of drug development.
The thiophene ring, a bioisostere of the phenyl group, is a key component in numerous pharmaceuticals, valued for its chemical stability and diverse biological activities.[1][3] The strategic placement of an amino group at the 4-position and a carboxamide at the 2-position of the thiophene ring creates a unique electronic and structural environment, rendering the 4-aminothiophene-2-carboxamide scaffold an exceptional building block for the synthesis of a wide array of bioactive molecules. These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][4] This guide will delve into the practical aspects of working with this versatile scaffold, from its synthesis to its application in the development of targeted therapies, with a focus on kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthetic Strategies: Accessing the 4-Aminothiophene-2-carboxamide Core
The cornerstone of utilizing the 4-aminothiophene-2-carboxamide scaffold lies in its efficient and versatile synthesis. The Gewald reaction, a multi-component reaction, stands as the most prominent and widely adopted method for the preparation of 2-aminothiophenes.[3][5] This one-pot synthesis is celebrated for its operational simplicity, the ready availability of starting materials, and its ability to generate polysubstituted thiophenes with a variety of functional groups.[5]
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.[3][6] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization to furnish the 2-aminothiophene ring.[7]
Below is a generalized workflow for the Gewald synthesis of a 4,5-disubstituted-2-aminothiophene-3-carboxamide, which can be adapted for the synthesis of the parent 4-aminothiophene-2-carboxamide.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamide derivatives.
Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide
This protocol provides a representative example of the Gewald reaction for the synthesis of a substituted 2-aminothiophene-3-carboxamide.
Materials:
-
3-Oxobutanamide (Acetoacetamide)
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-oxobutanamide, cyanoacetamide, and elemental sulfur in ethanol.
-
To this suspension, add a catalytic amount of morpholine (typically 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-4,5-dimethylthiophene-3-carboxamide.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of the 4-aminothiophene-2-carboxamide scaffold is realized in its application as a template for the design and synthesis of potent and selective inhibitors of various therapeutic targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable core, make it an ideal starting point for structure-activity relationship (SAR) studies.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[8] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process, making them prime targets for anticancer therapies.[8] Several 4-aminothiophene-2-carboxamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9][10][11]
These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the VEGFR-2 kinase domain. The 4-amino group and the carboxamide moiety of the thiophene core often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919.[12] Modifications at the 5-position of the thiophene ring and on the carboxamide nitrogen allow for the exploration of the hydrophobic pocket and the solvent-exposed region, respectively, leading to enhanced potency and selectivity.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-aminothiophene-2-carboxamide derivatives.
A study by M. A. Ali et al. reported the synthesis of ortho-amino thiophene carboxamide derivatives as potent VEGFR-2 inhibitors.[9][10][11] The most active compounds displayed IC50 values in the sub-micromolar range and exhibited significant cytotoxicity against hepatocellular carcinoma cell lines.[9][10]
| Compound | R1 | R2 | VEGFR-2 IC50 (µM) | HepG-2 IC50 (µM) |
| 5 | H | 4-chlorophenyl | 0.59 | 2.3 |
| 21 | H | 4-methoxyphenyl | 1.29 | 1.7 |
| Sorafenib | - | - | 0.09 | 4.0 |
| Data synthesized from Ali, M. A., et al. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.[9][10][11] |
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[13][14][15] Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[16] The principle of "synthetic lethality" underlies their efficacy, where the inhibition of PARP in a cell that is already deficient in another DNA repair pathway leads to cell death.[16]
The 4-aminothiophene-2-carboxamide scaffold has been successfully employed to develop potent PARP inhibitors. The carboxamide group is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, forming hydrogen bonds with key residues in the PARP active site, such as Gly863 and Ser904.[14] The thiophene ring and its substituents can be optimized to occupy the adjacent hydrophobic pocket, thereby enhancing binding affinity and selectivity.
Caption: Mechanism of PARP-1 in DNA repair and its inhibition by 4-aminothiophene-2-carboxamide derivatives.
Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of 4-aminothiophene-2-carboxamide derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (4-aminothiophene-2-carboxamide derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Add the recombinant VEGFR-2 kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Beyond Kinases and PARP: A Scaffold for Diverse Biological Activities
The utility of the 4-aminothiophene-2-carboxamide scaffold extends beyond the realm of oncology. Its derivatives have been investigated for a range of other biological activities, highlighting its versatility.
-
Antibacterial and Antifungal Activity: Certain substituted thiophene-2-carboxamides have demonstrated promising activity against various strains of bacteria and fungi.[4] The presence of the thiophene ring and the carboxamide moiety can contribute to interactions with microbial enzymes or cell wall components.
-
Antioxidant Activity: The amino group on the thiophene ring can act as a radical scavenger, imparting antioxidant properties to these compounds.[4]
-
Anti-inflammatory Activity: By targeting inflammatory kinases or other mediators of the inflammatory cascade, derivatives of 4-aminothiophene-2-carboxamide have shown potential as anti-inflammatory agents.
Conclusion and Future Perspectives
The 4-aminothiophene-2-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its amenability to a wide range of chemical modifications, provides a robust platform for the development of novel therapeutic agents. The demonstrated success in generating potent inhibitors of clinically relevant targets such as VEGFR-2 and PARP underscores its significance in the field of oncology.
Future research in this area will likely focus on the exploration of novel derivatization strategies to further enhance the potency, selectivity, and pharmacokinetic properties of these compounds. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new derivatives with improved therapeutic profiles. Furthermore, the exploration of this scaffold against other target classes, such as G-protein coupled receptors and ion channels, holds the promise of expanding its therapeutic reach into new disease areas. For medicinal chemists, the 4-aminothiophene-2-carboxamide core represents a continuing source of inspiration and a valuable tool in the ongoing quest for new and effective medicines.
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
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Ali, M. A., Ismail, N. S., Choon, T. S., & Pandian, S. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333–1347. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2174176. [Link]
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El-Sayed, W. A., Ali, O. M., El-Shehry, M. F., & Abdel-Rahman, A. A. H. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103157. [Link]
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MDPI. (2022). Thienopyrimidine. Encyclopedia. [Link]
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ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]
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- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PARP-1 mechanism for coupling DNA damage detection to poly(ADP-ribose) synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP1 - Wikipedia [en.wikipedia.org]
- 16. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Application Note: Development and Validation of 4-Aminothiophene-2-carboxamide Anticancer Therapeutics
Executive Summary
The thiophene-2-carboxamide scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous targeted therapies[1]. While 2-amino and 3-amino derivatives (such as the clinical candidate OSI-930) have been extensively documented[2], the 4-aminothiophene-2-carboxamide isomer offers a highly specific, emerging vector trajectory for structure-based drug design. By repositioning the amino group to the 4-position, medicinal chemists can access distinct hydrophobic pockets within kinase hinge regions while preserving the critical hydrogen-bond donor/acceptor network provided by the 2-carboxamide moiety.
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required to synthesize and evaluate novel 4-aminothiophene-2-carboxamide derivatives.
Mechanistic Rationale & Target Biology
Effective anticancer drug development increasingly relies on polypharmacology—targeting multiple pathways simultaneously to prevent the rapid onset of tumor resistance. 4-Aminothiophene-2-carboxamide derivatives achieve this polypharmacology through two primary, highly validated mechanisms:
-
Multi-Target Kinase & Phosphatase Inhibition : The carboxamide group acts as a bioisostere for amide-containing nucleobases, allowing it to competitively bind the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2 and c-Kit[2]. Furthermore, specific thiophene-2-carboxamide analogs exhibit potent allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling heavily implicated in breast cancer proliferation[3].
-
Reversal of Multidrug Resistance (MDR) : A primary hurdle in clinical chemotherapy is the overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump. Thiophene-2-carboxamides bearing bulky, lipophilic functional groups at the 4-amino position can act as competitive substrates or direct allosteric inhibitors of P-gp. This action restores the intracellular accumulation of co-administered chemotherapeutics (e.g., doxorubicin), effectively re-sensitizing resistant tumor cells[2].
Dual-targeting mechanism of 4-aminothiophene-2-carboxamides on VEGFR2 and P-gp efflux pumps.
Quantitative Efficacy Data
To benchmark the efficacy of newly synthesized 4-aminothiophene-2-carboxamide compounds, researchers must compare their in vitro cytotoxicity against established thiophene-2-carboxamide derivatives in the literature. The following table summarizes reference IC50/EC50 values across various validated targets and human cancer cell lines.
| Compound Class / Derivative | Primary Target / Mechanism | Cell Line / Model | IC50 / EC50 Value | Reference |
| MB-D2 (Thiophene Imide) | Mitochondrial Complex I / Apoptosis | MCF-7 (Breast Carcinoma) | ~50.0 - 75.0 µM | [1] |
| Compound 2b (CA-4 Biomimetic) | Tubulin Polymerization Inhibition | Hep3B (Hepatocellular) | 5.46 µM | [4] |
| Compound 5b | PTP1B Inhibition | MCF-7 (Breast Carcinoma) | 0.09 µM | [3] |
| Compound 1l (OSI-930 analog) | VEGFR1/2 & P-gp Efflux Inhibition | HUVEC / LS180 (Colorectal) | 2.5 µM (VEGFR1) / 35.0 µM (P-gp) | [2] |
Validated Experimental Protocols
Step-by-step experimental workflow for synthesizing and validating anticancer thiophene derivatives.
Protocol A: Synthesis of the 4-Aminothiophene-2-carboxamide Core
Causality & Design: Direct amination of the thiophene ring is highly prone to oxidative degradation and poor regioselectivity. Therefore, the most reliable route involves the amide coupling of 4-nitrothiophene-2-carboxylic acid, followed by the selective reduction of the nitro group. This ensures the sensitive amino group is only unmasked immediately prior to final derivatization, maximizing yield and purity.
-
Activation: Dissolve 1.0 eq of 4-nitrothiophene-2-carboxylic acid in anhydrous DMF under an argon atmosphere. Add 1.2 eq of EDCI and 1.2 eq of HOBt.
-
Scientific Rationale: HOBt is critical here; it suppresses the formation of inactive N-acylureas by forming a highly reactive, yet stable, active ester intermediate, ensuring high-yield amidation.
-
-
Amidation: Add 1.1 eq of the desired substituted amine and 2.0 eq of DIPEA. Stir at room temperature for 12 hours. Extract and purify the intermediate via flash chromatography.
-
Reduction: Transfer the isolated 4-nitrothiophene-2-carboxamide to a hydrogenation flask. Add 10% Pd/C (0.1 eq) and flush the system with H₂ gas.
-
Scientific Rationale: Catalytic hydrogenation is strictly preferred over harsh metal/acid reductions (e.g., SnCl₂/HCl) to prevent the unintended hydrolysis of the newly formed carboxamide bond.
-
-
Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst, concentrate under reduced pressure, and verify the 4-aminothiophene-2-carboxamide core via ¹H-NMR and HR-MS.
Protocol B: Self-Validating Cytotoxicity & Apoptosis Assay (MTT & Caspase-3/7)
Causality & Design: Cytotoxicity assays alone cannot distinguish between non-specific necrotic toxicity and targeted, programmed cell death. Coupling an MTT viability assay with a luminescent Caspase-3/7 assay creates a self-validating system: true anticancer efficacy must demonstrate a dose-dependent decrease in metabolic viability that is inversely correlated with an increase in executioner caspase cleavage[5].
-
Cell Seeding: Seed MCF-7 or Hep3B cells into two parallel 96-well plates (one clear, one white-walled) at a density of 5,000 cells/well. Incubate for 24 hours at 37°C (5% CO₂).
-
Compound Treatment: Treat cells with serial dilutions of the synthesized compound (0.1 µM to 100 µM).
-
Self-Validation Step: Always include a 0.1% DMSO vehicle control (to establish baseline viability) and a Doxorubicin positive control (to validate assay sensitivity)[5].
-
-
MTT Viability (Clear Plate): After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.
-
Scientific Rationale: Viable cells reduce yellow MTT to purple formazan via mitochondrial succinate dehydrogenase, directly linking mitochondrial metabolic health to colorimetric output.
-
-
Caspase Activation (White Plate): Add 100 µL of Caspase-Glo® 3/7 reagent to the parallel plate. Incubate for 1 hour at room temperature and measure luminescence.
-
Scientific Rationale: Luminescence generated by the caspase-mediated cleavage of the proluciferin substrate confirms that the loss of viability observed in the MTT assay is driven by apoptotic pathways rather than acute chemical toxicity[5].
-
Protocol C: P-gp Efflux Pump Inhibition (Chemosensitization Assay)
Causality & Design: To substantiate claims that a novel compound reverses multidrug resistance, one must physically measure the intracellular retention of a known P-gp substrate. Rhodamine 123 (Rh123) is a fluorescent dye actively extruded by P-gp. By treating MDR cells with the thiophene derivative and measuring Rh123 fluorescence, researchers can directly quantify efflux inhibition[2].
-
Sensitization: Pre-incubate P-gp overexpressing LS180 colon carcinoma cells with the 4-aminothiophene-2-carboxamide derivative at a non-toxic concentration (e.g., IC10) for 2 hours.
-
Dye Loading: Add Rhodamine 123 (5 µM final concentration) and incubate for exactly 1 hour at 37°C.
-
Scientific Rationale: Rh123 acts as a fluorescent surrogate for chemotherapeutics. If P-gp is active, the dye is pumped out; if the thiophene compound successfully inhibits P-gp, the dye accumulates intracellularly.
-
-
Arrest & Analysis: Wash the cells rapidly with ice-cold PBS to halt all ATP-dependent efflux machinery. Analyze the cells immediately via flow cytometry (FL1 channel, 530 nm emission).
-
Self-Validation Step: Utilize Verapamil (a well-documented P-gp inhibitor) as a positive control to define the maximum possible fluorescence shift and calibrate the flow cytometer[2].
-
References
- Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Source: MDPI | URL
- Title: A Mini Review on Thiophene-based derivatives as anticancer agents | Source: K.T.H.M.
- Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Source: PMC | URL
- Title: (PDF)
- Title: Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays | Source: Benchchem | URL
- Title: 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity | Source: Organic & Biomolecular Chemistry (RSC Publishing)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Functionalization Strategies for the 4-Amino Group of 4-Aminothiophene-2-carboxamide
Introduction and Mechanistic Rationale
4-Aminothiophene-2-carboxamide (CAS: 784124-87-4) is a highly versatile building block frequently utilized in medicinal chemistry and materials science[1][2]. The functionalization of its primary 4-amino group is a critical step in synthesizing complex heterocyclic scaffolds. However, working with this substrate presents unique mechanistic challenges.
Unlike standard aliphatic amines, the nucleophilicity of the 4-amino group is modulated by the electron-rich thiophene ring, which is simultaneously subjected to the electron-withdrawing pull of the 2-carboxamide moiety. Furthermore, thiophene sulfur atoms are notorious for coordinating with transition metals, which can poison palladium catalysts during cross-coupling reactions[3].
This application note details three self-validating, field-proven protocols for the functionalization of the 4-amino group: Amidation , Reductive Amination , and Buchwald-Hartwig N-Arylation .
Figure 1: Divergent synthetic workflows for the functionalization of 4-aminothiophene-2-carboxamide.
Protocol I: Amidation via Uronium Coupling (HATU)
Causality & Design: While acid chlorides can be used for acylation, they often lead to di-acylation or side reactions with the primary 2-carboxamide. Using a mild uronium-based coupling reagent like HATU in the presence of N,N-Diisopropylethylamine (DIPEA) allows for the chemoselective activation of aliphatic or aromatic carboxylic acids. This ensures that only the more nucleophilic 4-amino group reacts, leaving the 2-carboxamide intact.
Step-by-Step Methodology
-
Activation: In an oven-dried 50 mL round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes to form the active O-At ester.
-
Coupling: Add 4-Aminothiophene-2-carboxamide (1.0 equiv, 1.0 mmol) to the reaction mixture in one portion.
-
Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aminothiophene via LC-MS or TLC (typically 2–4 hours). The formation of a less polar spot indicates product formation.
-
Workup (Self-Validation): Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. The slightly basic quench neutralizes residual acid and often precipitates the amide product directly. If precipitation occurs, filter the solid and wash with cold water. If no precipitate forms, extract with EtOAc (3 × 20 mL), wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure N-acyl derivative.
Protocol II: Chemoselective Reductive Amination
Causality & Design: Reductive amination of heteroaromatic amines requires a delicate balance of reducing power. Strong reductants like NaBH₄ can inadvertently reduce the 2-carboxamide or cause over-alkylation. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal choice because it selectively reduces the transient iminium ion over the starting aldehyde, preventing alcohol byproducts[4][5]. Acetic acid is added catalytically to facilitate imine formation.
Step-by-Step Methodology
-
Imine Formation: In a 25 mL flask, dissolve 4-Aminothiophene-2-carboxamide (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.5 equiv, 1.5 mmol). Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12–16 hours. The reaction mixture will typically transition from a clear solution to a cloudy suspension as the borate salts precipitate.
-
Workup: Carefully quench the reaction with 1N NaOH (10 mL) to break down the boron complexes and neutralize the acetic acid. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by silica gel chromatography (DCM/MeOH gradient) to isolate the secondary amine.
Protocol III: Buchwald-Hartwig N-Arylation
Causality & Design: Coupling deactivated aminothiophenes with aryl halides is notoriously difficult due to the potential for the thiophene sulfur to coordinate with and poison the palladium catalyst[3]. To circumvent this, a bidentate ligand with a wide bite angle, such as Xantphos , is strictly required[6]. Xantphos tightly binds the Pd center, preventing sulfur coordination and facilitating the reductive elimination step. Cesium carbonate (Cs₂CO₃) is used as a mild, insoluble base to drive the deprotonation step without degrading the substrate.
Figure 2: Pd-catalyzed Buchwald-Hartwig cross-coupling cycle for aminothiophenes.
Step-by-Step Methodology
-
Preparation (Strictly Air-Free): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Aminothiophene-2-carboxamide (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), Xantphos (10 mol%, 0.05 mmol), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).
-
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.
-
Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (Silica gel, Hexanes/EtOAc) to obtain the N-arylated thiophene.
Quantitative Data & Reaction Summary
The following table summarizes the expected performance metrics and critical troubleshooting parameters for the three functionalization pathways.
| Functionalization Type | Primary Reagents / Catalyst | Typical Yields | Reaction Time | Key Mechanistic Challenge / Troubleshooting |
| Amidation | HATU, DIPEA, DMF | 75% – 90% | 2 – 4 h | Challenge: Poor solubility of the product.Fix: Utilize a 5% LiCl aqueous wash to efficiently remove DMF during extraction. |
| Reductive Amination | NaBH(OAc)₃, AcOH, DCE | 60% – 85% | 12 – 16 h | Challenge: Over-alkylation to tertiary amine.Fix: Strictly control aldehyde equivalents (1.05 eq) and monitor imine formation prior to STAB addition. |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 50% – 80% | 16 – 24 h | Challenge: Catalyst poisoning by thiophene sulfur.Fix: Ensure rigorous degassing; maintain a 1:2 ratio of Pd to Xantphos to ensure complete ligand saturation. |
References
-
Total Synthesis of Aleutianamine. Journal of the American Chemical Society, 2023.[Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate, 2008. [Link]
-
Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors. PMC (PubMed Central), 2018.[Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 2022.[Link]
Sources
- 1. 2-aminothiophene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-aminothiophene-2-carboxamide | 784124-87-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Application Note: Chemoselective Derivatization of the Carboxamide Group in 4-Aminothiophene-2-carboxamide
Introduction & Mechanistic Rationale
4-Aminothiophene-2-carboxamide is a highly versatile building block in the synthesis of biologically active heterocyclic compounds, including kinase inhibitors and GPCR modulators. However, functionalizing this scaffold presents a classic chemoselectivity challenge. The molecule possesses two reactive nitrogen-containing centers:
-
The highly nucleophilic C4-primary amine.
-
The delocalized, less nucleophilic C2-carboxamide.
Direct attempts to derivatize the carboxamide (e.g., via dehydration to a nitrile, N-alkylation, or Hofmann rearrangement) using electrophilic reagents typically result in uncontrolled side reactions at the C4-amine. Organic amines are highly reactive and are commonly derivatized via acylation, carbamate formation, or silylation[1]. Therefore, a rationally designed protection-derivatization-deprotection sequence is mandatory. By masking the C4-amine with a sterically hindering and electron-withdrawing tert-butyloxycarbonyl (Boc) group (carbamate formation), the nucleophilicity of the amine is suppressed, allowing for exclusive transformation of the C2-carboxamide.
Reactivity map and step-wise derivatization logic for 4-Aminothiophene-2-carboxamide.
Strategic Approaches to Carboxamide Derivatization
Once the C4-amine is protected, the C2-carboxamide can undergo several high-value transformations. The most common and synthetically useful derivatization is the dehydration to a nitrile . Nitriles are critical pharmacophores and serve as precursors to tetrazoles, amidines, and primary amines.
Traditional dehydration using POCl3 or SOCl2 often requires harsh conditions that can cleave acid-sensitive protecting groups like Boc. To maintain scientific integrity and high yields, milder alternatives must be employed:
-
Catalytic Appel-Type Dehydration : A highly expedient protocol employs oxalyl chloride and triethylamine along with triphenylphosphine oxide (Ph3PO) as a catalyst[2]. The reaction is usually complete in less than 10 minutes with only a 1 mol % catalyst loading, making it ideal for sensitive substrates[2].
-
Triflic Anhydride Mediation : Trifluoromethanesulfonic anhydride and triethylamine can mediate a mild conversion of primary amides to nitriles at low temperatures[3].
-
Sulfur Trioxide-Amine Adducts : Dehydration can also be carried out using an adduct of sulphur trioxide and a tertiary amine in a basic reaction medium, which provides high yields at moderate temperatures (50 °C to 100 °C)[4].
Quantitative Data & Reagent Selection
To guide experimental design, the following table summarizes the performance of various dehydrating agents for the conversion of the C2-carboxamide to a nitrile in the presence of a Boc-protected C4-amine.
| Reagent System | Catalyst | Temp (°C) | Time | Yield (%) | Compatibility with Boc |
| POCl3 / Pyridine | None | 80 | 4 h | 45-60 | Low (Partial cleavage) |
| SO3-Triethylamine[4] | None | 50-75 | 2 h | 75-85 | Moderate |
| Triflic Anhydride / Et3N[3] | None | 0 to 25 | 1 h | 80-90 | Good |
| (COCl)2 / Et3N[2] | Ph3PO (1 mol%) | 25 | 10 min | 90-98 | Excellent |
Causality Insight : The catalytic Appel reaction is selected as the optimal protocol. The Ph3PO catalyst reacts with oxalyl chloride to form a highly electrophilic chlorophosphonium intermediate. The carboxamide oxygen attacks this intermediate, forming a phosphonium adduct that readily undergoes base-promoted elimination to the nitrile, regenerating Ph3PO. Because the reaction is complete in minutes at room temperature, the Boc group remains completely intact[2].
Detailed Experimental Protocols
The following protocols represent a self-validating system. In-process checks are embedded to ensure the chemist can verify the success of each step before proceeding.
Step-by-step workflow for the chemoselective dehydration of the carboxamide group.
Protocol A: Chemoselective Boc-Protection of the 4-Amino Group
-
Initiation : Dissolve 4-aminothiophene-2-carboxamide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.
-
Base Addition : Add triethylamine (TEA, 12 mmol) and cool the mixture to 0 °C using an ice bath.
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc2O, 10.5 mmol) portion-wise over 5 minutes.
-
Self-Validation Check: Monitor for CO2 gas evolution. The cessation of bubbling indicates the completion of the initial activation phase.
-
-
Propagation : Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar starting material (Rf ~0.1) should completely convert to a less polar spot (Rf ~0.4).
-
-
Workup : Wash the organic layer with 5% aqueous citric acid (2 x 20 mL) to remove excess TEA, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-(Boc-amino)thiophene-2-carboxamide as a solid.
Protocol B: Catalytic Appel-Type Dehydration to Nitrile
-
Initiation : Dissolve the intermediate 4-(Boc-amino)thiophene-2-carboxamide (5 mmol) in anhydrous acetonitrile (20 mL).
-
Catalyst & Base : Add triphenylphosphine oxide (Ph3PO, 0.05 mmol, 1 mol%) and triethylamine (TEA, 15 mmol).
-
Dehydration : Dropwise add oxalyl chloride (10 mmol) at room temperature.
-
Self-Validation Check: Immediate formation of a white precipitate (TEA·HCl) and vigorous gas evolution (CO and CO2) confirm the generation of the active chlorophosphonium species[2].
-
-
Completion : Stir for 10-15 minutes. Complete consumption of the amide is confirmed by rapid TLC or LC-MS analysis.
-
Isolation : Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via short-pad silica gel chromatography (Hexane/EtOAc 8:2) to obtain 4-(Boc-amino)thiophene-2-carbonitrile.
Protocol C: Deprotection to 4-Aminothiophene-2-carbonitrile
-
Initiation : Dissolve the purified nitrile intermediate in DCM (10 mL) and cool to 0 °C.
-
Cleavage : Add trifluoroacetic acid (TFA, 5 mL) dropwise.
-
Propagation : Stir for 2 hours at room temperature.
-
Isolation : Concentrate under reduced pressure to remove excess TFA. Neutralize the residue carefully with saturated NaHCO3 (aq) until pH ~8. Extract with EtOAc (3 x 15 mL), dry, and concentrate to yield the final, fully derivatized product: 4-aminothiophene-2-carbonitrile.
Analytical Validation & Troubleshooting
-
NMR Tracking : The conversion of the carboxamide to the nitrile is easily tracked by 1H NMR (disappearance of the two broad singlet NH2 protons of the amide at ~7.0-7.5 ppm) and 13C NMR (shift of the carbonyl carbon at ~165 ppm to the sp-hybridized nitrile carbon at ~115 ppm).
-
Troubleshooting Protocol B : If unreacted amide persists after 15 minutes, ensure the oxalyl chloride is fresh. Degraded oxalyl chloride (hydrolyzed to oxalic acid via atmospheric moisture) will fail to generate the active dehydrating species. Furthermore, verify that the acetonitrile is strictly anhydrous, as water will rapidly quench the chlorophosphonium intermediate.
Sources
Scale-up synthesis of 4-Aminothiophene-2-carboxamide
Application Note: Scale-Up Synthesis of 4-Aminothiophene-2-carboxamide
Executive Summary
4-Aminothiophene-2-carboxamide (CAS 784124-87-4) is a highly privileged heterocyclic building block in modern drug discovery. It serves as a core structural scaffold for the development of poly(ADP-ribose) polymerase (PARP) inhibitors[1], dual vascular endothelial growth factor receptor (VEGFR-2) inhibitors for hepatocellular carcinoma[2], and novel broad-spectrum antibacterial agents targeting ESBL-producing Escherichia coli strains[3].
Unlike 2-aminothiophenes, which can be rapidly assembled via the multicomponent Gewald reaction, 4-aminothiophenes require a more strategic synthetic approach due to the electronic properties of the thiophene ring. The conventional bench-scale synthesis relies on a three-step sequence: nitration of thiophene-2-carboxylic acid, amidation, and subsequent reduction[1]. However, translating this route to a pilot scale presents significant safety, regioselectivity, and environmental challenges. This application note details a robust, self-validating scale-up protocol utilizing continuous flow microchannel technology and catalytic hydrogenation to ensure high yield, purity, and safety.
Mechanistic Rationale & Causality in Scale-Up Design
1. Regioselective Nitration via Continuous Flow Electrophilic aromatic substitution (nitration) of thiophene-2-carboxylic acid typically yields a challenging mixture of 4-nitro and 5-nitro isomers. In batch reactors, the highly exothermic nature of nitration leads to poor heat dissipation and thermal runaway, which thermodynamically favors the undesired 5-nitro byproduct. By transitioning to a microchannel flow reactor, the extreme surface-area-to-volume ratio ensures near-instantaneous heat transfer. This kinetic control restricts the reaction temperature precisely, boosting the regioselectivity of 4-nitrothiophene-2-carboxylic acid to over 85% while reducing the reaction time from hours to mere minutes[4].
2. Amidation via Acid Chloride Activation Direct amidation of the carboxylic acid is inefficient. Instead, conversion to the carboxamide is achieved via an acid chloride intermediate. Thionyl chloride (SOCl₂) with a catalytic amount of DMF forms the Vilsmeier-Haack reagent, which rapidly activates the acid. For scale-up, off-gassing (SO₂ and HCl) is managed via controlled dosing into a caustic scrubber system, followed by a rapid quench with aqueous ammonia.
3. Nitro Reduction via Catalytic Hydrogenation Bench-scale reductions of nitrothiophenes frequently employ Tin(II) chloride (SnCl₂)[1][5]. While chemically effective, SnCl₂ generates stoichiometric heavy metal waste, violating green chemistry principles and complicating the purification of pharmaceutical intermediates. For scale-up, we utilize catalytic hydrogenation with 10% Pd/C under moderate hydrogen pressure. This method produces only water as a byproduct, prevents over-reduction, and allows for seamless catalyst recovery via filtration[6].
Process Visualizations
Figure 1: Three-step scale-up synthesis workflow of 4-Aminothiophene-2-carboxamide.
Figure 2: Continuous flow microchannel reactor setup for regioselective nitration.
Quantitative Scale-Up Metrics
| Step | Chemical Conversion | Yield (%) | Purity (HPLC, AUC) | In-Process Control (IPC) Validation |
| 1 | Thiophene-2-carboxylic acid → 4-Nitro acid | 82 - 85% | > 98.5% | HPLC: Reaction completion > 99%; 4-nitro:5-nitro ratio > 6:1 |
| 2 | 4-Nitro acid → 4-Nitro carboxamide | 88 - 92% | > 99.0% | GC-MS: Complete acid chloride formation (via MeOH quench) |
| 3 | 4-Nitro carboxamide → 4-Amino carboxamide | 90 - 95% | > 99.5% | HPLC: Nitro reduction > 99.5%; Zero hydroxylamine intermediate |
Self-Validating Experimental Protocols
Protocol 1: Microchannel Nitration (Continuous Flow)
Objective: Maximize 4-nitro regioselectivity while mitigating thermal hazards.
-
Feed Preparation:
-
Feed A: Dissolve thiophene-2-carboxylic acid (1.0 eq) in concentrated H₂SO₄ (98%) at 0 °C.
-
Feed B: Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄.
-
-
System Priming: Flush the microchannel reactor (hydraulic diameter 0.1–10 mm) with H₂SO₄ to establish baseline pressure and thermal equilibrium[4].
-
Continuous Flow Execution: Pump Feed A and Feed B via HPLC pumps into a T-mixer at 0 °C. Route the mixture through the microchannel reactor maintained strictly at 20 °C with a residence time of exactly 10 minutes[4].
-
In-Process Control (IPC): Sample the reactor effluent.
-
Validation Gate: HPLC analysis must confirm <1% starting material and a 4-nitro to 5-nitro isomer ratio of >6:1. Do not proceed to bulk collection if the ratio falls below 5:1 (indicates thermal runaway).
-
-
Quench & Isolation: Direct the validated effluent into an in-line stirred tank containing crushed ice. Filter the precipitated crude product, wash thoroughly with cold water to remove residual acids, and recrystallize from ethanol to yield pure 4-nitrothiophene-2-carboxylic acid.
Protocol 2: Amidation via Acid Chloride
Objective: High-yielding conversion to carboxamide with controlled off-gassing.
-
Activation: Suspend 4-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF (0.05 eq).
-
Chlorination: Add SOCl₂ (1.5 eq) dropwise at 25 °C. Gradually heat the stirred mixture to 80 °C for 2 hours. Route exhaust through a NaOH scrubber.
-
In-Process Control (IPC): Quench a 100 µL aliquot of the reaction mixture in 1 mL of methanol.
-
Validation Gate: GC-MS must show >99% conversion to the methyl ester derivative (confirming complete acid chloride formation).
-
-
Concentration: Remove excess SOCl₂ and toluene under reduced pressure to isolate the highly reactive acid chloride intermediate.
-
Amidation: Dissolve the acid chloride in THF and add dropwise to a vigorously stirred solution of aqueous ammonia (28%, 5.0 eq) maintained at 0 °C.
-
Isolation: Filter the resulting yellow precipitate, wash with distilled water until the filtrate is pH neutral, and dry under vacuum at 45 °C to afford 4-nitrothiophene-2-carboxamide.
Protocol 3: Catalytic Hydrogenation
Objective: Green, heavy-metal-free reduction of the nitro group.
-
Reactor Setup: Charge a high-pressure Hastelloy reactor with 4-nitrothiophene-2-carboxamide (1.0 eq), 10% Pd/C (0.05 eq by weight), and anhydrous ethanol[6].
-
Purge Cycle: Seal the reactor. Purge the headspace with N₂ (3x) to remove oxygen, followed by H₂ (3x).
-
Reaction: Pressurize the reactor with H₂ to 5 bar and heat to 40 °C. Maintain vigorous stirring (800 rpm) to ensure optimal gas-liquid-solid mass transfer. Monitor the reaction for 4 hours.
-
In-Process Control (IPC): Monitor volumetric H₂ uptake. Once uptake ceases, sample the reaction mixture.
-
Validation Gate: HPLC must show <0.5% of the nitro starting material and a complete absence of the partially reduced hydroxylamine intermediate.
-
-
Work-up & Crystallization: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure and crystallize the product from an ethanol/heptane mixture. Dry to yield pharmaceutical-grade 4-aminothiophene-2-carboxamide.
References
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: ResearchGate URL
- Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP)
- Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology (Patent CN113666907A)
- Experimental procedure for the reduction of the nitro group in 2-Nitrothiophene-3-carbaldehyde Source: Benchchem URL
- Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL
- Antibacterial Efficacy of N-(4-methylpyridin-2-yl)
Sources
- 1. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 4. CN113666907A - Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Experimental Procedure for the N-Acylation of 4-Aminothiophene-2-carboxamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, high-yielding, and chemoselective protocol for the N-acylation of 4-aminothiophene-2-carboxamide, a privileged scaffold in modern drug discovery.
Introduction & Mechanistic Insights
Thiophene-2-carboxamide derivatives are highly valued in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, antibacterial agents, and allosteric modulators[1]. The functionalization of the 4-aminothiophene-2-carboxamide building block via N-acylation is a critical pathway for generating structural diversity.
The Causality of Chemoselectivity
A common concern when acylating 4-aminothiophene-2-carboxamide is the potential for competing reactions between the 4-amino group and the 2-carboxamide group. However, the reaction is inherently chemoselective.
-
Nucleophilicity Differential: The 4-amino group functions as an electron-rich aromatic amine (aniline-like), possessing a highly available lone pair. Conversely, the nitrogen lone pair of the 2-carboxamide is delocalized into the adjacent carbonyl oxygen via resonance, rendering it extremely poor as a nucleophile.
-
Self-Validating System: Because of this stark difference in nucleophilicity, electrophiles (such as acid chlorides or activated esters) will exclusively attack the 4-amino nitrogen. This eliminates the need for transient protecting groups on the carboxamide, streamlining the synthetic workflow[2].
Experimental Methodologies
Depending on the stability and availability of the acylating agent, two primary methodologies are employed: Method A (Acid Chloride-Mediated) and Method B (Coupling Reagent-Mediated).
Method A: Acid Chloride-Mediated N-Acylation
This method is preferred for commercially available or easily synthesized acid chlorides. It is rapid and highly efficient[3].
Reagents:
-
4-Aminothiophene-2-carboxamide (1.0 equiv, 1.0 mmol)
-
Acyl chloride (1.1 equiv, 1.1 mmol)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (5.0 mL)
Step-by-Step Protocol:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminothiophene-2-carboxamide in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add the tertiary amine base (TEA or DIPEA). The base serves to scavenge the HCl byproduct, preventing the protonation of the starting aminothiophene which would otherwise halt the reaction[4].
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride dropwise over 10 minutes to control the exothermic nature of the reaction and minimize degradation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (typically EtOAc:Hexane 1:1) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize any unreacted acid chloride. Extract the aqueous layer with EtOAc (3 × 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization or silica gel chromatography.
Method B: HATU-Mediated Amide Coupling
When the corresponding acid chloride is unstable or the starting material is a complex carboxylic acid, in situ activation using HATU is the industry standard.
Reagents:
-
4-Aminothiophene-2-carboxamide (1.0 equiv, 1.0 mmol)
-
Carboxylic acid (1.1 equiv, 1.1 mmol)
-
HATU (1.2 equiv, 1.2 mmol)
-
DIPEA (2.5 equiv, 2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (6.0 mL)
Step-by-Step Protocol:
-
Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (4.0 mL). Add DIPEA and stir at room temperature for 15–30 minutes. Causality Note: This pre-activation step ensures the complete formation of the active HOAt-ester, preventing side reactions between HATU and the aminothiophene.
-
Coupling: Add a solution of 4-aminothiophene-2-carboxamide dissolved in DMF (2.0 mL) to the activated ester mixture.
-
Reaction: Stir at room temperature for 12–15 hours.
-
Workup: Dilute the mixture with EtOAc (20 mL). To self-validate the removal of the high-boiling DMF solvent, wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 10 mL), saturated NaHCO₃, and brine.
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Data Presentation & Optimization
The following table summarizes the quantitative optimization data for the N-acylation of the 4-aminothiophene core, demonstrating the impact of solvent and base selection on overall yield.
Table 1: Optimization of Reaction Conditions for N-Acylation
| Entry | Acylating Agent | Solvent | Base | Time (h) | Yield (%) |
| 1 | Acid Chloride | THF | TEA | 2 | 85% |
| 2 | Acid Chloride | DCM | DIPEA | 2 | 88% |
| 3 | Carboxylic Acid + HATU | DMF | DIPEA | 12 | 82% |
| 4 | Carboxylic Acid + EDC/HOBt | DCM | TEA | 15 | 75% |
Note: Yields represent isolated, chromatographically pure products. DCM/DIPEA provides the optimal balance of solubility and reaction kinetics for acid chlorides.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the N-acylation workflow, highlighting the critical in-process control nodes.
Workflow for the chemoselective N-acylation of 4-aminothiophene-2-carboxamide.
References
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (NCBI).1
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. 2
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.3
-
Brief Communications - Thieno[3,2-b]pyrrole synthesis via acylation of aminothiophenes. Ovid. 4
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Aminothiophene-2-carboxamide Synthesis
Welcome to the Technical Support Center for thiophene-based pharmacophore synthesis. 4-Aminothiophene-2-carboxamide and its functionalized derivatives are critical building blocks in modern drug discovery, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors[1] and ubiquitin-specific protease 7 (USP7) inhibitors[2].
Unlike 2-aminothiophenes, which are easily assembled via the multicomponent Gewald reaction[3], the 4-aminothiophene-2-carboxamide scaffold requires a step-wise approach. The most reliable route involves the amidation of 4-nitrothiophene-2-carboxylic acid followed by the reduction of the nitro group[1]. Because the resulting aminothiophene core is highly electron-rich, researchers frequently encounter complex byproduct profiles. This guide provides field-proven causality analyses, troubleshooting steps, and self-validating protocols to ensure high-yield synthesis.
Synthesis Workflow & Byproduct Divergence
Synthesis workflow of 4-aminothiophene-2-carboxamide highlighting major byproduct divergence.
Frequently Asked Questions & Troubleshooting Guide
Q1: My isolated 4-aminothiophene-2-carboxamide rapidly turns from a pale yellow solid to a dark brown/black tar. What is causing this, and how can I prevent it? Causality & Expert Insight: Aminothiophenes are notoriously electron-rich and highly susceptible to aerobic oxidation, which triggers radical-mediated polymerization. This degradation is drastically accelerated at basic pH levels, which are often encountered during the workup of the reduction step. Solution:
-
Perform the reduction reaction and all subsequent workup steps under an inert atmosphere (Argon or N2).
-
Isolate the product as a salt (e.g., hydrochloride or trifluoroacetate). Protonating the amine pulls electron density away from the thiophene ring, shutting down the oxidative polymerization pathway.
-
If the free base is strictly required for your next coupling step, store it at -20°C under Argon, shielded from light, and use it immediately.
Q2: During the reduction of 4-nitrothiophene-2-carboxamide using Pd/C and H2, LC-MS analysis shows a major byproduct with a mass of [M+16] relative to the target product. What is this? Causality & Expert Insight: A mass of[M+16] indicates the formation of a hydroxylamine intermediate (-NHOH) . The reduction of aromatic nitro groups proceeds sequentially via nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the primary amine (-NH2). The sulfur atom in the thiophene ring acts as a potent poison for palladium catalysts. As the catalyst deactivates, hydrogen transfer becomes inefficient, causing the reaction to stall at the hydroxylamine stage. Solution:
-
Abandon catalytic hydrogenation for this specific substrate. Switch to a dissolving metal reduction, such as Tin(II) chloride (SnCl2)[1]. SnCl2 operates via a single-electron transfer mechanism that is completely immune to sulfur poisoning.
Q3: I am synthesizing the precursor, 4-nitrothiophene-2-carboxamide, using SOCl2 followed by aqueous ammonia. However, I am observing a byproduct with a mass of [M-18]. Causality & Expert Insight: The [M-18] mass corresponds to the dehydration of the primary carboxamide into a nitrile (4-nitrothiophene-2-carbonitrile). This occurs when the newly formed primary amide reacts with unquenched, excess thionyl chloride (SOCl2), or when the reaction is subjected to excessive heat during the amidation step. Solution:
-
Ensure all unreacted SOCl2 is completely removed in vacuo (co-evaporating with toluene) before introducing ammonia.
-
Alternatively, bypass acyl chlorides entirely. Use a peptide coupling reagent (e.g., HATU or EDCI/HOBt) with ammonium chloride and DIPEA to form the amide under mild, non-dehydrating conditions.
Quantitative Data: Reduction Methodologies Comparison
To minimize byproduct formation, selecting the correct reduction methodology is paramount. The table below summarizes the quantitative expectations and risks associated with standard reduction techniques for 4-nitrothiophene-2-carboxamide.
| Reduction Method | Catalyst/Reagent | Typical Yield | Primary Byproduct Risk | Scalability & Mechanistic Notes |
| Tin(II) Chloride | SnCl2·2H2O, EtOH | 75 - 85% | Tin salts during workup | Excellent for lab scale; robust against sulfur poisoning. Drives reduction to completion[1]. |
| Catalytic Hydrogenation | 10% Pd/C, H2 (atm) | 40 - 60% | Hydroxylamine (Incomplete) | Poor choice. Highly prone to catalyst poisoning by the thiophene sulfur atom. |
| Iron Reduction | Fe powder, NH4Cl | 70 - 80% | Unreacted starting material | Greener alternative; requires rigorous filtration of iron oxides. Slower reaction kinetics. |
Self-Validating Experimental Protocol
Standardized Reduction of 4-Nitrothiophene-2-carboxamide using SnCl2
Note: This protocol incorporates a Self-Validation Checkpoint System . Do not proceed to the next step unless the physical or chemical checkpoint criteria are met.
Step 1: Preparation Suspend 4-nitrothiophene-2-carboxamide (1.0 eq, 10 mmol) in absolute ethanol (50 mL, 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 10 minutes.
Step 2: Reagent Addition Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq, 50 mmol) in a single portion.
-
Checkpoint: The suspension should remain heterogeneous initially. A strict 5-fold molar excess is mathematically required to provide the 6 electrons necessary to fully reduce the nitro group past the hydroxylamine intermediate.
Step 3: Reaction Execution Heat the mixture to 70°C for 2 to 3 hours under Argon.
-
Checkpoint: The reaction mixture will transition from a suspension to a clear, pale yellow solution as the nitro compound is reduced. Monitor by TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot confirms completion.
Step 4: Quenching & Workup Cool the mixture to 0°C. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO3.
-
Checkpoint: A thick, milky-white precipitate of tin oxides and hydroxides will form. Do not skip this step. If the pH is too low, soluble tin complexes will co-extract and contaminate the final product.
Step 5: Extraction Add ethyl acetate (100 mL) and filter the entire biphasic, gelatinous mixture through a tightly packed pad of Celite to break the tin emulsion. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to a minimal volume (do not dry completely to avoid oxidation).
Step 6: Stabilization (Salt Formation) Immediately dissolve the concentrated crude residue in ethereal HCl (2.0 M, 10 mL) to precipitate the 4-aminothiophene-2-carboxamide hydrochloride salt. Filter the precipitate and dry under high vacuum.
-
Checkpoint: The isolated salt should be an off-white to pale yellow solid. If the solid is dark brown, oxygen was introduced during the extraction phase, indicating partial polymerization.
References
- Inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed. nih.gov.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- US8680139B2 - Anti-neoplastic compounds, compositions and methods.
Sources
- 1. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminothiophene-2-carboxamide
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 4-Aminothiophene-2-carboxamide and its derivatives. As a Senior Application Scientist, I've supported numerous research teams navigating the complexities of heterocyclic chemistry. The Gewald reaction, the most common route to this scaffold, is elegant in its convergence but notoriously sensitive to reaction parameters. Low yields, stubborn impurities, and reaction stalls are common hurdles that can derail timelines in drug discovery and materials science.
This guide is structured from an applications-first perspective. We will move beyond simple procedural lists to explore the causality behind each experimental choice. Our goal is to empower you with the knowledge to not only follow a protocol but to troubleshoot and optimize it for your specific substrates and laboratory conditions. Every recommendation is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Let's begin by transforming common challenges into opportunities for optimization.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis of 4-Aminothiophene-2-carboxamide via the Gewald reaction. The format is designed to help you quickly diagnose the problem and implement a validated solution.
Q1: My reaction shows no product formation, or the yield is less than 10%. Where should I begin troubleshooting?
A1: An extremely low or zero yield almost always points to a failure in the initial and most critical step of the Gewald reaction: the Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile (in this case, 2-cyanoacetamide).[1][2] Without the formation of this α,β-unsaturated nitrile intermediate, the subsequent addition of sulfur and cyclization cannot occur.
Recommended Actions:
-
Verify Starting Material Quality:
-
Carbonyl Compound: Ensure your ketone or aldehyde is pure and free from acidic impurities or peroxides, which can inhibit the reaction.
-
2-Cyanoacetamide: This reagent can hydrolyze or degrade over time. Use a fresh, dry sample for best results.
-
Sulfur: Use finely powdered elemental sulfur ("flowers of sulfur") to maximize surface area and reactivity.
-
-
Isolate the Condensation Step: Run a small-scale control reaction without adding sulfur.[1] Mix the carbonyl compound, 2-cyanoacetamide, and your chosen base in the solvent. Monitor the reaction by Thin Layer Chromatography (TLC) over 30-60 minutes. You should see the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the α,β-unsaturated nitrile intermediate. If this intermediate does not form, the issue lies with the condensation itself.
-
Evaluate Your Base: The base is crucial for deprotonating the 2-cyanoacetamide to initiate the condensation. If the condensation is failing:
Q2: I've confirmed the initial condensation is working, but my overall yield of 4-Aminothiophene-2-carboxamide is still poor (15-40%). What's the next step?
A2: If the condensation intermediate forms successfully, a low yield points to problems with the sulfur addition and ring-closure steps. These stages are highly dependent on temperature, solvent, and the specific base used.
Recommended Actions:
-
Optimize Reaction Temperature: The optimal temperature is a delicate balance.
-
Too Low: A temperature below 40-50 °C may result in a sluggish reaction where the sulfur does not react efficiently with the intermediate.[1]
-
Too High: Temperatures exceeding 70-80 °C can promote the formation of insoluble polymeric sulfur byproducts or lead to the dimerization of the unsaturated nitrile intermediate, which competes with the desired cyclization.[1]
-
Solution: Screen a temperature range from 40 °C to 70 °C to find the sweet spot for your specific substrates. Microwave-assisted synthesis can also be a powerful tool for precise temperature control and rate acceleration.[5]
-
-
Re-evaluate Your Solvent: The solvent's role is to solubilize the reagents, particularly the elemental sulfur, and to mediate the reaction energetics.
-
Polar Protic Solvents (Ethanol, Methanol): These are the most common and often most effective solvents. They facilitate the dissolution of reagents and intermediates.
-
Polar Aprotic Solvents (DMF, DMSO): These can enhance the reaction rate but may require more rigorous purification to remove the high-boiling point solvent.[1][5] DMF is often used in microwave-assisted procedures.[5] If your yield is low in ethanol, a trial in DMF may be warranted.
-
Q3: My reaction produces a significant amount of an insoluble, dark-colored precipitate, and my desired product is difficult to isolate. What is happening?
A3: This is a classic sign of side reactions dominating the desired pathway. The most likely culprits are the formation of dimers from the Knoevenagel intermediate or the creation of polysulfide chains and other sulfur-based byproducts.
Recommended Actions:
-
Control Reagent Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of sulfur. A large excess can lead to complex side products.
-
Modify the Order of Addition: Instead of adding all reagents at once, try a sequential approach. First, allow the Knoevenagel condensation to proceed for 15-30 minutes at room temperature. Then, add the sulfur and begin heating. This ensures the intermediate is present at a sufficient concentration before the sulfur is activated.
-
Improve Stirring: The reaction mixture is heterogeneous. Inadequate stirring can create localized "hot spots" or areas of high reagent concentration, promoting polymerization and side reactions. Use a properly sized stir bar and ensure vigorous agitation throughout the reaction.
Q4: I am having trouble purifying the final 4-Aminothiophene-2-carboxamide. It seems to degrade on my silica gel column. What can I do?
A4: 2-Aminothiophenes can be sensitive, particularly to acidic conditions. The inherent acidity of standard silica gel can cause streaking, low recovery, or on-column degradation of the product.
Recommended Actions:
-
Purification via Recrystallization: This is often the preferred method for purifying solid thiophene carboxamides.[6] Screen for a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or ethanol/water mixtures). This method avoids exposure to silica gel entirely.
-
Deactivate the Silica Gel: If chromatography is necessary, neutralize the silica gel. This can be achieved by preparing the slurry for your column in an eluent containing 1-2% triethylamine.[6] This neutralizes the acidic silanol groups on the surface, preventing product degradation.
-
Switch to a Different Stationary Phase: For highly acid-sensitive compounds, consider using neutral alumina as your stationary phase instead of silica gel.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Gewald synthesis of 4-Aminothiophene-2-carboxamide?
A1: The Gewald reaction is a multi-component reaction that proceeds through three key stages:
-
Knoevenagel-Cope Condensation: A base (e.g., morpholine) deprotonates the α-carbon of 2-cyanoacetamide, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: The same base catalyzes the addition of elemental sulfur to the β-carbon of the unsaturated intermediate, forming a thiolate anion.[3][4]
-
Ring Closure and Tautomerization: The thiolate anion then attacks the nitrile carbon in an intramolecular cyclization. This forms a five-membered imine ring, which rapidly tautomerizes to the stable 2-amino-thiophene aromatic system.[3][4]
Q2: How critical is the choice of base, and what are the best options?
A2: The base is a catalyst for both the initial condensation and the subsequent cyclization, making its choice critical.[4] Secondary amines like morpholine or piperidine are often considered optimal because they are strong enough to facilitate the reaction without causing significant side reactions. A recent study on microwave-assisted Gewald synthesis found that pyrrolidine gave the highest yield (92%) for a model reaction when compared to other bases like piperidine, triethylamine, and DBU.[5] The optimal base can be substrate-dependent, and screening a few options is recommended.
Q3: Can microwave irradiation significantly improve this synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for optimizing the Gewald reaction.[5] The primary advantages are:
-
Reduced Reaction Time: Reactions that may take several hours under conventional heating can often be completed in 15-30 minutes.[5][7]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.
-
Precise Temperature Control: This allows for fine-tuning of the reaction conditions to maximize product formation.
Q4: What are the primary safety considerations for this reaction?
A4: While the reagents are common, several safety precautions are necessary:
-
Ventilation: The reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell, especially if acidic impurities are present. Always perform the reaction in a well-ventilated fume hood.
-
Reagent Handling: 2-Cyanoacetamide is harmful if swallowed or inhaled. Ketones and aldehydes can be flammable and irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use caution when working with flammable solvents like ethanol and methanol.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of 4-Aminothiophene-2-carboxamide
This protocol is a representative starting point for optimization.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 eq), 2-cyanoacetamide (10 mmol, 1.0 eq), and ethanol (30 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the base (e.g., morpholine or pyrrolidine, 11 mmol, 1.1 eq) dropwise to the stirred solution. Stir for an additional 15 minutes at room temperature.
-
Add elemental sulfur (11 mmol, 1.1 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor the progress by TLC (see Protocol 2).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization (see Protocol 3).
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried 4-Aminothiophene-2-carboxamide to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[6]
Section 4: Data Summary
The following tables summarize quantitative data from literature to guide your optimization choices.
Table 1: Effect of Base on the Yield of a Model 2-Aminothiophene Synthesis *
| Entry | Base | Yield (%) |
| 1 | Pyrrolidine | 92% |
| 2 | Piperidine | 85% |
| 3 | Morpholine | 81% |
| 4 | Triethylamine (TEA) | 75% |
| 5 | DBU | 68% |
| 6 | K₂CO₃ | 45% |
*Data adapted from a microwave-assisted synthesis of 2-amino-N,4,5,6-tetramethyl-3-thiophenecarboxamide. Reaction conditions: 1 mmol ketone, 1.2 mmol malononitrile, 1.5 mmol sulfur, 1.5 mmol base, in DMF at 75°C for 30 min.[5]
Table 2: Effect of Solvent on the Yield of a Model 2-Aminothiophene Synthesis *
| Entry | Solvent | Yield (%) |
| 1 | DMF | 92% |
| 2 | Ethanol | 86% |
| 3 | Isopropanol | 83% |
| 4 | Acetonitrile | 78% |
| 5 | THF | 75% |
| 6 | Toluene | 65% |
*Data adapted from the same model reaction as Table 1, using pyrrolidine as the base.[5]
Section 5: Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for diagnosing and solving low-yield issues in the Gewald synthesis.
Simplified Mechanism of the Gewald Reaction
Caption: The three key mechanistic stages of the Gewald aminothiophene synthesis.
References
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023). Taylor & Francis Online. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). PMC. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022). An-Najah Staff. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). HETEROCYCLES. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026). ResearchGate. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. (n.d.). Semantic Scholar. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.).
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. arkat-usa.org [arkat-usa.org]
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Aminothiophene-2-carboxamide
Welcome to the dedicated technical support guide for the purification of 4-Aminothiophene-2-carboxamide via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity for this versatile heterocyclic building block. As a molecule featuring both a primary amine and a carboxamide, its purification presents unique challenges and opportunities for optimization. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure you achieve the highest quality material in your laboratory.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 4-Aminothiophene-2-carboxamide and related heterocyclic amines. The solutions provided are based on fundamental chemical principles and extensive laboratory experience.
Question: I've added the hot solvent, but my crystals won't form upon cooling, even in an ice bath. What's wrong?
Answer: This is the most frequent issue encountered in recrystallization and typically points to one of two causes: excessive solvent use or a supersaturated solution that resists nucleation.[1]
-
Causality & Solution (Too Much Solvent): The principle of recrystallization relies on the compound being soluble in a hot solvent and insoluble in the same solvent when cold. If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[1][2]
-
Corrective Action: Gently heat the solution to boiling and evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 25-30% and then allow it to cool again. Repeat if necessary until you find the optimal concentration for crystal growth.[2]
-
-
Causality & Solution (Supersaturation): Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. This "supersaturated" state is metastable, and crystallization requires an energy barrier to be overcome for nucleation (the initial formation of a crystal seed).[1]
-
Corrective Actions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][2] The microscopic imperfections on the glass provide a nucleation point for crystals to begin forming.
-
Seeding: If you have a small crystal of pure 4-Aminothiophene-2-carboxamide, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[2]
-
Ultra-Cooling: For stubborn supersaturated solutions, cooling in a dry ice/acetone bath can sometimes provide the necessary thermodynamic push for nucleation. However, be aware this can sometimes lead to rapid precipitation of amorphous solid rather than well-defined crystals.
-
-
Question: My compound separated as an oil instead of a solid. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when impurities depress the melting point significantly.[1] It can also be a sign that the solution is cooling too rapidly.[1]
-
Causality & Solution: An oil is essentially a liquid form of your impure compound, which will not effectively exclude impurities as a crystal lattice does.
-
Corrective Actions:
-
Re-heat and Cool Slowly: Re-heat the flask to re-dissolve the oil. If necessary, add a small amount (1-2% of total volume) of additional solvent to ensure complete dissolution.[1] Then, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or wrapping it in glass wool to slow heat loss. This gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
Change Solvent System: If slow cooling fails, the chosen solvent may be unsuitable. An ideal solvent has a boiling point lower than the melting point of the compound. Consider switching to a different solvent or employing a two-solvent system, which is often effective for compounds that tend to oil out.[3]
-
-
Question: My final product has a low yield. Where did my compound go?
Answer: A low yield is often a result of using too much solvent, where a significant portion of the compound remains in the "mother liquor" after filtration.[2] Premature crystallization during a hot filtration step can also lead to product loss.
-
Causality & Solution: Every compound has some residual solubility even in a cold solvent. The goal is to minimize this by using the absolute minimum amount of hot solvent required for dissolution.
-
Corrective Actions:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by placing a drop on a watch glass and seeing if solid remains after the solvent evaporates, or by concentrating the mother liquor on a rotary evaporator to see if a significant amount of solid is recovered.[2]
-
Optimize Solvent Volume: In your next attempt, use less solvent. Add the hot solvent in small portions to the crude solid, waiting for the solution to return to a boil between additions. Stop as soon as all the solid has dissolved.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the solution from cooling and crystallizing in the filter paper.[4] Using a stemless funnel is also highly recommended to prevent clogging.[4]
-
-
Question: The recrystallized product is still colored/impure. What should I do?
Answer: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent, or that your compound may be degrading. Aromatic amines, in particular, can be susceptible to air oxidation, leading to colored byproducts.[5]
-
Causality & Solution: Recrystallization is most effective when impurities are either much more soluble or much less soluble than the desired product.
-
Corrective Actions:
-
Decolorizing Carbon: For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored, highly conjugated impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Second Recrystallization: A second recrystallization in the same or a different solvent system can often significantly improve purity.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative purification method like column chromatography may be necessary.[3] For acid-sensitive compounds like some thiophene derivatives, using a deactivated silica gel (e.g., with 1-2% triethylamine in the eluent) or neutral alumina can prevent degradation on the column.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 4-Aminothiophene-2-carboxamide?
A1: There is no single "best" solvent for all situations, as the ideal choice depends on the specific impurities present. However, a good starting point for polar, hydrogen-bonding molecules like 4-Aminothiophene-2-carboxamide is a protic solvent like ethanol or isopropanol. Published procedures for similar thiophene carboxamide derivatives frequently report the use of ethanol.[6] The best practice is to perform a small-scale solvent screen.[3]
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Often a good choice for amides and amines.[6] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective if protic solvents cause issues. |
| Ethyl Acetate | Intermediate | 77 | Good for compounds of moderate polarity. |
| Water | Very Polar | 100 | May be used in a mixed-solvent system (e.g., Ethanol/Water). |
Q2: How does the amine group affect recrystallization? Are there special considerations?
A2: Yes, the primary amine group is basic and can be susceptible to oxidation.[5]
-
pH Sensitivity: Avoid strongly acidic conditions, as this will protonate the amine to form an ammonium salt. While salt formation can sometimes be used to facilitate purification, it changes the solubility properties entirely.[5][7] The amide bond itself can also be susceptible to acid- or base-catalyzed hydrolysis, especially at elevated temperatures.[8]
-
Oxidation: Aromatic amines can oxidize in the presence of air, leading to colored impurities.[5] If you notice your product darkening over time, it may be beneficial to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Q3: When should I use a two-solvent (mixed-solvent) system?
A3: A two-solvent system is ideal when you cannot find a single solvent that meets the "soluble when hot, insoluble when cold" criteria. This method is also particularly useful for recrystallizing compounds that tend to oil out.[3] The procedure involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until it becomes turbid (cloudy).[3][9] A few drops of the good solvent are then added back to clarify the solution before it is allowed to cool slowly.[9]
Q4: What are the likely impurities from the synthesis of 4-Aminothiophene-2-carboxamide?
A4: Common impurities often arise from the starting materials or side reactions during synthesis. For thiophenes prepared via the Gewald reaction, which is a common route, impurities could include unreacted starting materials like the active methylene nitrile (e.g., cyanoacetamide), the ketone/aldehyde, or elemental sulfur.[10] Byproducts from side reactions are also possible.[3]
Standard Operating Protocol: Recrystallization of 4-Aminothiophene-2-carboxamide
This protocol provides a generalized, self-validating workflow. Always perform on a small scale first to determine optimal conditions.
Step 1: Solvent Selection
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a different potential solvent to each tube dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
An ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[3]
-
Allow the heated tubes to cool to room temperature and then in an ice bath to observe crystal formation.
Step 2: Dissolution
-
Place the crude 4-Aminothiophene-2-carboxamide into an Erlenmeyer flask (never a beaker, to minimize solvent evaporation and contamination).
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
-
Add the minimum amount of boiling solvent required to just completely dissolve the solid.
Step 3: Hot Filtration (Optional)
-
If insoluble impurities (e.g., dust, sulfur) or decolorizing charcoal are present, you must perform a hot filtration.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask.
-
Place a piece of fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization.[4]
Step 4: Crystallization
-
Cover the flask with a watch glass and set it on a surface where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[3]
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the solid to a watch glass for further drying. For a final, thorough drying, a vacuum oven can be used at a temperature well below the compound's melting point.[3]
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (n.d.). BenchChem.
-
El-Gamal, S. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 510-521. Retrieved March 14, 2026, from [Link]
-
Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. Retrieved March 14, 2026, from [Link]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved March 14, 2026, from [Link]
-
Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(7), 2585–2618. Retrieved March 14, 2026, from [Link]
-
Li, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4647. Retrieved March 14, 2026, from [Link]
-
Gouda, M. A., et al. (2010). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Journal of Heterocyclic Chemistry, 47(4), 815-835. Retrieved March 14, 2026, from [Link]
-
Yamashita, H., et al. (2019). Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding. Crystal Growth & Design, 20(2), 707-716. Retrieved March 14, 2026, from [Link]
- Method for separating of optically pure thiophene compounds using simulated moving bed chromatography. (n.d.). Google Patents.
-
How to Reduce Amide Degradation During Storage — Stability Tips. (2026). Protheragen. Retrieved March 14, 2026, from [Link]
-
Thiophene and its Derivatives. (n.d.). Science of Synthesis. Retrieved March 14, 2026, from [Link]
-
Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. (2023). Crystal Growth & Design, 23(11), 7858–7867. Retrieved March 14, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved March 14, 2026, from [Link]
-
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7754-7770. Retrieved March 14, 2026, from [Link]
-
Various Authors. (n.d.). 223 questions with answers in RECRYSTALLISATION. ResearchGate. Retrieved March 14, 2026, from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 14, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical and Biological Sciences. Retrieved March 14, 2026, from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved March 14, 2026, from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 9. How To [chem.rochester.edu]
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Technical Support Center: Preventing Dimerization of 4-Aminothiophene-2-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Aminothiophene-2-carboxamide . Free aminothiophenes are notoriously difficult to handle due to their chemical instability. This document provides a deep dive into the mechanisms of their degradation and offers self-validating troubleshooting protocols to prevent dimerization during storage, synthesis, and biological evaluation.
The Root Cause: Why Do Aminothiophenes Dimerize?
To effectively prevent dimerization, we must first understand the causality of the degradation.
4-Aminothiophene-2-carboxamide features an electron-rich thiophene ring. The amino group at the 4-position acts as a strong electron-donating group (EDG), pumping electron density into the aromatic system[1]. This hyper-nucleophilic state makes the molecule highly susceptible to oxidative degradation by atmospheric oxygen, reactive oxygen species (ROS), and light[2].
When exposed to an oxidant or photo-activated singlet oxygen[3], the aminothiophene undergoes a single-electron transfer (SET), generating a highly reactive thiophene radical. Because these radicals are unstable, they rapidly undergo intermolecular coupling. This results in the formation of azo-dimers (N=N linkages) or C-C coupled dimers/polymers , which visually manifest as a dark red, brown, or black discoloration in your reaction flask or storage vial.
Caption: Oxidative dimerization mechanism of 4-Aminothiophene-2-carboxamide.
Troubleshooting Guides & Validated Protocols
The strategy to prevent dimerization depends entirely on your immediate experimental needs. Use the workflow below to select the appropriate protocol.
Caption: Decision tree for selecting the appropriate dimerization prevention strategy.
Protocol A: Hydrochloride Salt Formation (For Long-Term Storage)
Mechanism: Protonating the free amine converts it into an ammonium cation ( −NH3+ ). This completely reverses its electronic effect—turning it from an electron-donating group into a strong electron-withdrawing group. This drastically reduces the electron density on the thiophene ring, neutralizing its susceptibility to oxidation[4],[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified 4-Aminothiophene-2-carboxamide free base in a dry, non-protic solvent (e.g., anhydrous diethyl ether or THF) under an argon atmosphere.
-
Cooling: Chill the reaction flask to 0°C using an ice bath to minimize thermal degradation during the exothermic salt formation.
-
Protonation: Dropwise, add 1.1 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane).
-
Isolation: Stir for 30 minutes. The hydrochloride salt will precipitate out of the non-polar solvent.
-
Collection: Filter the solid under a stream of argon, wash with cold, dry diethyl ether, and dry thoroughly under high vacuum.
Self-Validation Check: The successful formation of the salt is indicated by the immediate precipitation of a white or off-white solid. If the solution turns pink or brown prior to precipitation, oxidation has already occurred, and the batch is compromised.
Protocol B: In-Situ Protection (For Multi-Step Synthesis)
Mechanism: If the free amine is not required for the immediate next step, protecting it with a tert-butyloxycarbonyl (Boc) or acetyl group provides both steric hindrance and electronic stabilization (by delocalizing the nitrogen lone pair into the carbonyl group).
Step-by-Step Methodology:
-
Setup: Dissolve the monomer in anhydrous dichloromethane (DCM) under nitrogen.
-
Reagent Addition: Add 1.2 equivalents of Boc-anhydride ( Boc2O ) and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Stir at room temperature for 4–6 hours, shielding the flask from ambient light.
-
Workup: Wash the organic layer with a mild acid (e.g., 5% citric acid) to remove DMAP, dry over Na2SO4 , and concentrate under reduced pressure.
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar, baseline-streaking free amine will convert into a distinct, higher- Rf spot. A positive ninhydrin stain on the starting material will disappear upon successful protection.
Protocol C: Antioxidants & Degassing (For Aqueous Assays)
Mechanism: When the free amine must be used in aqueous biological assays, salt formation and protecting groups are often unviable. Instead, you must eliminate the oxidants in the environment. Using inert gases removes dissolved oxygen, while sacrificial antioxidants scavenge any remaining ROS[6].
Step-by-Step Methodology:
-
Degassing: Sparge all aqueous buffers with Argon or Nitrogen gas for at least 30 minutes prior to introducing the compound.
-
Antioxidant Addition: Supplement the buffer with 1–5 mM Dithiothreitol (DTT) or 10 mM Sodium Thiosulfate.
-
Preparation: Dissolve the compound in the degassed buffer immediately before the assay.
-
Light Shielding: Wrap all tubes and plates in aluminum foil to prevent plasmon-independent photo-oxidation[3].
Self-Validation Check: A properly stabilized solution will remain colorless or pale yellow over a 24-hour period. The appearance of a deep red or brown tint indicates that the antioxidant capacity has been exhausted and dimerization is actively occurring.
Quantitative Data: Efficacy of Stabilization Strategies
The table below summarizes the relative effectiveness of different stabilization strategies based on standard 24-hour stability assays at room temperature.
| Stabilization Strategy | Primary Mechanism | Dimerization Rate (24h) | Recommended Application |
| None (Free Base in Air) | Spontaneous Oxidation | > 85% | Not Recommended |
| Cold Storage (-20°C, Air) | Kinetic Slowing | 40 - 50% | Short-term handling |
| Argon Sparging + Dark | Oxygen/Light Deprivation | 10 - 15% | Immediate use / Assays |
| DTT / Thiosulfate Addition | ROS Scavenging | < 5% | Aqueous biological assays |
| Boc / Acetyl Protection | Electronic & Steric Shielding | < 1% | Multi-step organic synthesis |
| HCl Salt Formation | Electronic Deactivation | 0% (Stable) | Long-term storage / Shipping |
Frequently Asked Questions (FAQs)
Q: My solution of 4-Aminothiophene-2-carboxamide turned dark brown upon standing on the bench. Can I still use it? A: No. The dark brown or red color is the classic visual indicator of aminothiophene oxidation and subsequent azo-dimer or polymer formation. The monomeric concentration is likely severely depleted, and the dimers may introduce off-target effects or toxicity in your assays. Discard the solution and prepare a fresh batch using Protocol C.
Q: I stored the free base powder at -80°C. Why did it still degrade over a few months? A: Cold storage slows down the kinetics of degradation but does not eliminate the thermodynamic driving force if atmospheric oxygen is present. To prevent degradation during long-term storage, the compound must be converted to its hydrochloride salt (Protocol A) or stored in a strictly oxygen-free glovebox.
Q: Does ambient laboratory light really affect the stability of this compound? A: Yes. Aminothiophenes are highly susceptible to photodimerization. Light exposure can activate atmospheric oxygen into singlet oxygen, which acts as a potent oxidant and rapidly drives the formation of radical intermediates[3]. Always use amber vials or aluminum foil when handling the free base.
References
-
4-Aminothiophenol Photodimerization Without Plasmons Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 Source: PubMed / NIH URL:[Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Carbon and Nitrogen Basicity of Aminothiophenes and Anilines Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Aminothiophenol Photodimerization Without Plasmons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
- 6. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the synthesis of substituted 4-Aminothiophene-2-carboxamides
Welcome to the Technical Support Center for Thiophene Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges associated with the synthesis of substituted 4-aminothiophene-2-carboxamides .
While 2-aminothiophenes are readily accessible via the multicomponent Gewald reaction[1], the 4-amino regioisomers require a linear, multi-step functionalization approach. This structural journey—from nitration to reduction, protection, and amidation—is fraught with regioselectivity issues, catalyst poisoning, and polymerization risks.
This guide is structured to provide causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your synthetic workflows are robust and reproducible.
I. Synthetic Workflow & Mechanistic Strategy
To successfully synthesize substituted 4-aminothiophene-2-carboxamides, the workflow must isolate the reactive 4-amino group from the 2-carboxylic acid during activation. The diagram below outlines the validated synthetic route.
Validated synthetic workflow for substituted 4-aminothiophene-2-carboxamides.
II. Troubleshooting & FAQs
Regioselectivity in Thiophene Nitration
Q: When nitrating 2-thiophenecarboxylic acid, I get a difficult-to-separate mixture of isomers. How can I optimize for the 4-nitro isomer? A: The thiophene ring is highly activated at the 5-position by the sulfur atom, but the electron-withdrawing carboxyl group at position 2 directs electrophiles to the meta position (position 4). Consequently, nitration using fuming nitric acid in acetic anhydride yields a mixture of the 4-nitro (approx. 34%) and 5-nitro (approx. 17%) isomers[2].
-
The Fix: Temperature control is critical. Keep the reaction strictly below 30 °C. Higher temperatures override the subtle electronic directing effects, leading to over-nitration and ring opening. Isolate the 4-nitro isomer using gradient elution chromatography (e.g., 2% to 20% acetic acid/hexane)[2].
Overcoming Catalyst Poisoning in Nitro Reduction
Q: My catalytic hydrogenation (Pd/C) of 4-nitro-2-thiophenecarboxylic acid is stalling, and the yields are abysmal. What is going wrong? A: Thiophene rings are notorious for poisoning transition metal catalysts. The lone electron pairs on the sulfur atom strongly coordinate to the empty d-orbitals of the Palladium surface, deactivating the catalyst.
-
The Fix: Abandon catalytic hydrogenation for this specific scaffold. Instead, utilize a chemical reductant. Tin(II) chloride dihydrate ( SnCl2⋅2H2O ) in concentrated HCl provides a rapid, quantitative reduction to 4-amino-2-thiophenecarboxylic acid without interacting with the thiophene sulfur[2].
Amidation and Polymerization Risks
Q: During the amidation of 4-amino-2-thiophenecarboxylic acid with substituted amines, I observe significant oligomerization and low yields of the desired carboxamide. How can I prevent this? A: 4-Amino-2-thiophenecarboxylic acid is an unprotected amino acid. When you introduce coupling reagents (like HATU or EDC), the carboxyl group of one molecule reacts with the free 4-amino group of another, causing runaway intermolecular self-condensation.
-
The Fix: You must mask the nucleophilicity of the 4-amino group prior to carboxyl activation. Treat the intermediate with Di-tert-butyl dicarbonate ( Boc2O ) to form the Boc-protected amine. Only then should you proceed to the HATU-mediated amidation.
Diagnostic logic tree for troubleshooting amidation failures.
III. Quantitative Data: Reduction Methodologies
Selecting the right reduction method is the most critical decision in this synthesis. The table below summarizes the empirical data for reducing 4-nitro-2-thiophenecarboxylic acid.
| Reduction Method | Reagents & Conditions | Expected Yield | Catalyst Poisoning Risk | Mechanistic Notes |
| Catalytic Hydrogenation | H2 (balloon), 10% Pd/C, MeOH, RT | < 10% | Severe | Sulfur lone pairs irreversibly bind to Pd active sites. |
| Tin(II) Chloride | SnCl2⋅2H2O , conc. HCl, 0 °C to RT | 85 - 90% | None | Highly reliable electron-transfer reduction[2]. Requires basic workup to remove tin emulsions. |
| Béchamp Reduction | Fe powder, Acetic Acid, 80 °C | 70 - 75% | None | Eco-friendly alternative. Requires hot filtration over Celite to remove iron sludge. |
IV. Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure you can verify success at every stage.
Protocol A: Synthesis of 4-Nitro-2-thiophenecarboxylic Acid[2]
-
Preparation: Suspend 2-thiophenecarboxylic acid (50 mmol) in acetic anhydride (15 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Addition: Prepare a nitrating mixture of fuming nitric acid (16 mL) in glacial acetic acid (25 mL). Add this mixture dropwise over 1 hour.
-
Validation Checkpoint (Temperature): Strictly maintain the internal temperature below 30 °C. Causality: Exceeding this threshold promotes oxidative degradation of the thiophene ring.
-
Reaction: Stir the mixture at ambient temperature for 2 hours.
-
Workup & Isolation: Pour the mixture over crushed ice to quench. Extract with ethyl acetate. Purify the crude residue via gradient silica gel chromatography (2% to 20% acetic acid in hexanes) to isolate the 4-nitro isomer (approx. 34% yield) from the 5-nitro isomer (approx. 17% yield)[2].
Protocol B: Reduction to 4-Amino-2-thiophenecarboxylic Acid[2]
-
Preparation: Dissolve SnCl2⋅2H2O (43.2 mmol) in concentrated HCl (30 mL) and cool to 0 °C.
-
Addition: Add the 4-nitro-2-thiophenecarboxylic acid (17.1 mmol) portion-wise with vigorous stirring[2].
-
Reaction: Allow the reaction to warm to room temperature. Stir for 4 hours.
-
Validation Checkpoint (LC-MS): Confirm the disappearance of the nitro compound (M+H = 174) and the appearance of the amino compound (M+H = 144).
-
Workup (Critical Step): To avoid intractable tin emulsions, adjust the pH to >12 using 6M NaOH. This converts insoluble tin salts into the highly soluble stannate complex [Sn(OH)6]2− . Extract the aqueous layer with ethyl acetate to isolate the pure amino acid.
Protocol C: Boc-Protection and Amidation
-
Protection: Dissolve 4-amino-2-thiophenecarboxylic acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Add Boc2O (11 mmol) and stir for 12 hours. Acidify to pH 3 and extract with DCM to yield the Boc-protected acid.
-
Activation: Dissolve the protected acid (5 mmol) in anhydrous DMF (10 mL). Add HATU (5.5 mmol) and DIPEA (15 mmol). Stir for 15 minutes to form the active ester.
-
Coupling: Add the target substituted amine (6 mmol). Stir at room temperature for 4 hours.
-
Deprotection: Concentrate the mixture, redissolve in a 20% TFA/DCM solution, and stir for 2 hours to remove the Boc group. Concentrate under vacuum to yield the final substituted 4-aminothiophene-2-carboxamide as a TFA salt.
V. References
-
Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (S)-4-Amino-4,5-dihydro-2-thiophenecarboxylic Acid Source: Journal of the American Chemical Society (1999) URL:[Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc (2010) URL:[Link]
Sources
Technical Support Center: Enhancing the Solubility of 4-Aminothiophene-2-carboxamide Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-aminothiophene-2-carboxamide derivatives. As a class of compounds with significant therapeutic potential, their inherent low aqueous solubility can often be a hurdle in preclinical and clinical development. This guide provides a comprehensive overview of the underlying reasons for these solubility issues and offers a range of practical strategies, troubleshooting advice, and detailed experimental protocols to overcome them.
Understanding the Challenge: Why are 4-Aminothiophene-2-carboxamide Derivatives Often Poorly Soluble?
The core structure of 4-aminothiophene-2-carboxamide contributes to its characteristically low solubility in aqueous media. The thiophene ring, being a nonpolar aromatic system, is the primary driver of this hydrophobicity.[1] The sulfur atom within the thiophene ring does not effectively participate in hydrogen bonding with water, further limiting its aqueous solubility.[1] While the amino and carboxamide groups are polar and capable of hydrogen bonding, their influence can be overshadowed by the nonpolar thiophene core, especially in derivatives with larger, nonpolar substituents.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I encounter a solubility issue with my 4-aminothiophene-2-carboxamide derivative?
A1: The initial step is to accurately quantify the solubility of your compound in relevant aqueous buffers (e.g., phosphate-buffered saline at physiological pH) and a range of organic solvents. This baseline data is crucial for selecting the most appropriate solubilization strategy. A systematic approach to troubleshooting should then be followed, starting with simple and readily implementable methods.
Q2: Can I predict the solubility of my derivative based on its structure?
A2: While precise prediction is challenging, the principles of medicinal chemistry can offer valuable guidance. The addition of nonpolar, aromatic, or long alkyl chain substituents will likely decrease aqueous solubility. Conversely, incorporating polar functional groups that can act as hydrogen bond donors or acceptors, such as hydroxyls, additional amines, or short polar chains, can enhance solubility.[1]
Q3: Are there any "quick-fix" methods to solubilize my compound for initial in vitro screening assays?
A3: For preliminary assays, using co-solvents like dimethyl sulfoxide (DMSO) or ethanol is a common practice.[2] However, it is critical to be aware of the potential for the co-solvent to interfere with the assay and to ensure the final concentration in the assay medium is low enough to be non-toxic to the cells or biological system being studied.
Q4: When should I consider more advanced formulation strategies like solid dispersions or nanoparticle encapsulation?
A4: These more complex strategies are typically employed when simpler methods like pH adjustment, co-solvency, or salt formation have failed to provide the required solubility for in vivo studies or for the development of a final drug product. These techniques can significantly enhance bioavailability but require more extensive formulation development and characterization.[3][4]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Probable Cause | Recommended Solutions & Rationale |
| Compound precipitates out of solution upon dilution of a DMSO stock into aqueous buffer. | The compound has very low aqueous solubility, and the DMSO concentration is no longer high enough to keep it in solution. | 1. Decrease the final compound concentration: This is the simplest solution if the assay sensitivity allows. 2. Increase the final DMSO concentration: Be mindful of the tolerance of your biological system to DMSO. 3. Use a different co-solvent system: A combination of co-solvents can sometimes be more effective.[5] 4. Explore the use of surfactants or cyclodextrins: These can help to keep the compound in solution at lower organic solvent concentrations.[6][7] |
| Poor and variable oral bioavailability in animal studies despite achieving a solution for dosing. | The compound may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. This is a common issue for compounds formulated with a high percentage of co-solvents or at a non-physiological pH. | 1. Conduct in vitro precipitation studies: Simulate the dilution in the gut to understand the precipitation risk. 2. Consider a salt form: Salts often have a higher dissolution rate, which can lead to faster absorption before precipitation occurs.[8][9] 3. Develop a solid dispersion: This can maintain the drug in an amorphous, more soluble state in the solid form, leading to improved dissolution and absorption.[10][11] 4. Formulate as a nanosuspension: Reducing particle size to the nanoscale can significantly increase the dissolution rate and saturation solubility.[12][13] |
| Difficulty in preparing a stable intravenous formulation. | The compound may have low solubility in common intravenous vehicles, and high concentrations of co-solvents or surfactants may cause toxicity. | 1. pH adjustment: If the compound has an ionizable group, adjusting the pH of the formulation can significantly increase solubility.[14] 2. Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility for parenteral administration.[6][7] 3. Liposomal formulation: Encapsulating the drug in liposomes can improve its solubility and alter its pharmacokinetic profile.[15][16] |
Strategies for Improving Solubility: From Simple to Advanced
The choice of a solubilization strategy should be guided by the stage of drug development, the required concentration, the route of administration, and the physicochemical properties of the specific 4-aminothiophene-2-carboxamide derivative.
Chemical Modifications
For derivatives with ionizable functional groups (e.g., a basic amino group or an acidic substituent), salt formation is often the most effective and straightforward method to increase both solubility and dissolution rate.
-
Rationale: Salts are ionic compounds that readily dissociate in water, leading to a significant increase in aqueous solubility compared to the neutral parent molecule. The selection of an appropriate counter-ion is critical and can influence properties such as hygroscopicity, stability, and manufacturability.[8][9]
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.
-
Rationale: By attaching a polar promoiety to the parent drug, its aqueous solubility can be dramatically increased. This is particularly useful for intravenous formulations. The promoiety is designed to be cleaved by enzymes in the body, releasing the active 4-aminothiophene-2-carboxamide derivative at the site of action.[3][17][18][19]
Physical Modifications and Formulation Strategies
-
Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[14] For a 4-aminothiophene-2-carboxamide derivative with a basic amino group, solubility will increase in acidic conditions where the amine is protonated. Conversely, if an acidic functional group is present, solubility will be higher in basic conditions.
-
Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[2][5] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can form inclusion complexes with hydrophobic drug molecules, where the drug is encapsulated within the hydrophobic cavity, thereby increasing its apparent water solubility.[20][21]
-
Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic polymer matrix.[10][11] By converting the drug from a crystalline to an amorphous state, the energy required for dissolution is reduced, leading to a significant increase in solubility and dissolution rate.[4] Common polymers used include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[22][23]
-
Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants or polymers.[12][13] The reduction of particle size to the nanometer range leads to an increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, results in a higher dissolution velocity.[24]
-
Rationale: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can be effective.[15][16] These formulations facilitate drug dissolution in the lipidic phase and can enhance absorption through the lymphatic system.
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
Objective: To determine an effective co-solvent system for initial in vitro studies.
Materials:
-
4-Aminothiophene-2-carboxamide derivative
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare stock solutions of the compound at a high concentration (e.g., 10 mg/mL) in each of the organic co-solvents (DMSO, Ethanol, PG, PEG 400).
-
In separate vials, add an excess amount of the solid compound to each co-solvent and to PBS (as a control).
-
Stir the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for undissolved solid.
-
Centrifuge or filter the saturated solutions to remove any undissolved solid.
-
Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Based on the solubility data, select the co-solvent or a combination of co-solvents that provides the desired solubility at the lowest possible organic solvent concentration.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate.
Materials:
-
4-Aminothiophene-2-carboxamide derivative
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000)
-
A suitable volatile organic solvent (e.g., methanol, ethanol, or a mixture) in which both the drug and the polymer are soluble.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amount of the 4-aminothiophene-2-carboxamide derivative and the polymer in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a suitable temperature (e.g., 40-60 °C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for any drug-polymer interactions.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
Visualizing the Concepts
Caption: Overview of strategies for enhancing the solubility of 4-aminothiophene-2-carboxamide derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 4. US11872224B2 - Amorphous solid dispersion formulation - Google Patents [patents.google.com]
- 5. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. researchgate.net [researchgate.net]
- 9. Salt Screening and Selection | CoLab [colab.ws]
- 10. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 4-Aminothiophene-2-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Aminothiophene-2-carboxamide. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our approach is rooted in explaining the chemical principles behind its instability to empower users to proactively design more robust experiments.
Introduction: The Challenge of the Thiophene Moiety
4-Aminothiophene-2-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] However, the thiophene ring, particularly when substituted with an activating amino group, presents unique stability challenges. The sulfur atom is susceptible to oxidation, which can lead to the formation of highly reactive and potentially toxic intermediates.[3][4] Understanding and mitigating these degradation pathways is critical for obtaining reliable and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solid 4-Aminothiophene-2-carboxamide is showing discoloration (e.g., turning yellow/brown) during storage. What is happening and how can I prevent it?
A1: Discoloration of the solid compound is a common indicator of oxidative degradation. The primary cause is the oxidation of the electron-rich thiophene ring, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and ambient moisture.
Causality: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide.[3][5] This intermediate is often unstable and can undergo further reactions, leading to polymerized or rearranged products that are typically colored. The amino group (-NH2) on the ring increases its electron density, making it more susceptible to oxidation compared to unsubstituted thiophene.
Prevention Protocol:
-
Storage Environment: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6][7]
-
Temperature: Keep the compound in a cool, dry place.[6] Refrigeration or freezing is recommended for long-term storage.
-
Light Protection: Use an amber vial or store the container in a dark location to prevent photolytic degradation.[6]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes contact with atmospheric oxygen, the primary oxidant. |
| Temperature | Cool (2-8°C) or Frozen (≤-20°C) | Slows the rate of chemical degradation reactions. |
| Light | Amber Vial / Darkness | Prevents light-catalyzed oxidation. |
| Container | Tightly Sealed | Prevents moisture and oxygen ingress.[7][8] |
Q2: I'm seeing a loss of potency or inconsistent results in my biological assays. Could the stability of my 4-Aminothiophene-2-carboxamide stock solution be the issue?
A2: Absolutely. Degradation in solution is a major source of experimental variability. In addition to oxidation, the compound may be unstable depending on the solvent, pH, and presence of other reactive species in your assay medium.
Causality:
-
Oxidation: Dissolved oxygen in solvents can readily oxidize the thiophene ring.
-
Solvent Reactivity: Protic solvents may participate in degradation pathways.
-
Metabolic Instability: In cell-based assays, metabolic enzymes like cytochrome P450s can actively oxidize the thiophene ring to form reactive metabolites, such as thiophene S-oxides and epoxides.[4] These electrophilic species can covalently bind to proteins and other macromolecules, leading to both a loss of the parent compound and potential cytotoxicity.[4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare stock solutions fresh for each experiment.
-
Solvent Choice: Use high-purity, degassed (by sparging with argon or nitrogen) aprotic solvents like DMSO or DMF for stock solutions.
-
pH Control: Avoid strongly acidic or basic conditions in your assay buffer if possible, as these can catalyze hydrolysis or other degradation reactions.[8]
-
Purity Check: Before use, verify the purity of your stock solution using a quick analytical method like TLC or LC-MS if available.
Q3: What are the primary degradation products I should be aware of?
A3: The main degradation pathway involves the sulfur atom. The initial product is typically the thiophene-1-oxide.[5] This species is highly reactive and can dimerize or rearrange. Other potential byproducts include hydroxylated thiophenes (thiophen-2-ol), which can result from further reactions of the S-oxide intermediate.[5]
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway of the thiophene ring.
Part 2: Troubleshooting Guides & Protocols
Scenario 1: Low or No Yield in a Synthetic Reaction
You are using 4-Aminothiophene-2-carboxamide as a starting material, but the reaction is failing or giving very low yields.
Caption: Workflow for troubleshooting low reaction yields.
In-depth Analysis:
-
Incompatible Reagents: Thiophene rings are sensitive to strong oxidizing agents, strong acids, and some strong bases.[8][9] Reagents like nitric acid, hydrogen peroxide, or strong Lewis acids can degrade the starting material before it has a chance to react.
-
Solution: If you suspect incompatibility, test the stability of your 4-Aminothiophene-2-carboxamide under the reaction conditions (solvent, temperature) without the problematic reagent. If degradation occurs, you may need to find a milder alternative or use a protecting group strategy.
Protocol: Preparation and Validation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution of 4-Aminothiophene-2-carboxamide for use in biological assays or chemical reactions.
Materials:
-
4-Aminothiophene-2-carboxamide (solid)
-
High-purity, anhydrous DMSO (or other suitable aprotic solvent)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Pre-Weighing: Allow the container of solid 4-Aminothiophene-2-carboxamide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, perform weighing and solvent addition in a glovebox or under a stream of inert gas.
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or a bottle that has been properly stored to minimize water content. For maximum stability, degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes prior to use.
-
Dissolution: Weigh the desired amount of solid into a clean, dry amber vial. Add the calculated volume of degassed DMSO to achieve the target concentration. Cap the vial tightly and vortex until the solid is completely dissolved.
-
Storage: Blanket the headspace of the vial with inert gas before sealing tightly. Store the stock solution at -20°C or -80°C.
-
Validation (Optional but Recommended):
-
Immediately after preparation (T=0), take a small aliquot and analyze its purity by HPLC. This will be your baseline.
-
After a set period (e.g., 1 week of storage), re-analyze another aliquot. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
References
-
El-Sayed, N. N. E., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1484–1496. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1). Available at: [Link]
-
Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 11989–12011. Available at: [Link]
- ChemScene. (n.d.). 4-Aminothiophene-3-carboxamide. Product Page.
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 38. Available at: [Link]
-
Bîrnea, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3217. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2Inhibitors. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2Inhibitor. Semantic Scholar. Available at: [Link]
-
Bertolini, V., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Chemistry, 9, 771612. Available at: [Link]
-
Totah, R. A., & Rettie, A. E. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 23(8), 1353–1360. Available at: [Link]
-
Galaitsis, A., et al. (2006). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. Available at: [Link]
- Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
- Clennan, E. L., & Pace, E. (2005). Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. Photochemistry and Photobiology, 81(5), 1051–1055.
-
Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. Available at: [Link]
-
Sabbah, D. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Biomimetics, 7(4), 247. Available at: [Link]
-
Bertolini, V., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Chemistry. Available at: [Link]
- Wang, J., et al. (2021).
Sources
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- 2. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. keyorganics.net [keyorganics.net]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Removal of unreacted starting materials from 4-Aminothiophene-2-carboxamide
Introduction
The synthesis of 4-aminothiophene-2-carboxamide frequently encounters purification bottlenecks due to the persistence of unreacted starting materials. Because the thiophene ring is electron-rich and the amine/amide functional groups engage in extensive hydrogen bonding, standard chromatographic methods often fail or result in severe streaking. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound with high purity.
Diagnostic Matrix: Physicochemical Properties
Before selecting a purification strategy, you must understand the quantitative physicochemical differences between your target product and the suspected unreacted starting materials. This dictates whether an extraction or chromatographic approach is required.
| Compound | Est. pKa | Chemical Nature | Soluble in 1M HCl (aq)? | Soluble in 1M NaOH (aq)? | TLC Rf (EtOAc:Hex 1:1) |
| 4-Aminothiophene-2-carboxamide | ~4.5 (Amine) | Basic / Polar | Yes (as ammonium salt) | No | ~0.2 (Tends to streak) |
| 4-Nitrothiophene-2-carboxamide | N/A | Neutral | No | No | ~0.6 (Tight spot) |
| 4-Aminothiophene-2-carboxylic acid | ~4.0 (Acid) | Amphoteric | Yes | Yes (as carboxylate) | Baseline (0.0) |
Troubleshooting FAQs: Mechanistic Insights
Q1: My synthesis relies on the reduction of 4-nitrothiophene-2-carboxamide using Tin(II) chloride. How do I remove the unreacted nitro starting material? A1: The most efficient method is a differential acid-base extraction. The causality here relies on the drastic pKa difference between the product and the starting material. The newly formed 4-amino group is basic (pKa ~4.5). By treating the crude mixture with 1M HCl, you selectively protonate the amine, converting it into a highly water-soluble ammonium salt. The unreacted 4-nitrothiophene-2-carboxamide lacks a basic center and remains entirely in the organic phase . Once the organic phase (containing the impurity) is discarded, the aqueous phase is basified to regenerate the neutral, organic-soluble target amine.
Q2: I synthesized the target via amidation of 4-aminothiophene-2-carboxylic acid. How do I clear the unreacted acid? A2: Use a mild alkaline wash. The unreacted starting material possesses a free carboxylic acid moiety, which is highly acidic compared to the target's neutral carboxamide group. Washing the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO 3 ), deprotonates the carboxylic acid to form a water-soluble carboxylate salt. The target 4-aminothiophene-2-carboxamide remains unaffected in the organic phase .
Q3: I am trying to purify the crude mixture via silica gel column chromatography, but the 4-aminothiophene-2-carboxamide streaks severely across the column. What is the solution? A3: This is a classic issue caused by secondary interactions. Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic. The basic amino group of your product forms strong, reversible acid-base complexes and hydrogen bonds with these silanols, causing the compound to elute slowly and streak. To resolve this, you must deactivate the silica column by adding 1-2% Triethylamine (TEA) to your eluent system. The highly basic TEA competitively binds to the acidic silanol sites, freeing your target compound to partition normally based on polarity .
Self-Validating Experimental Protocols
Protocol A: Differential Acid-Base Extraction (Nitro-Reduction Workup)
This protocol is designed as a closed-loop, self-validating system to ensure no product is lost during phase separations.
Step 1: Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Ensure complete dissolution; filter any insoluble tin salts if SnCl 2 was used.
Step 2: Acidic Extraction Add an equal volume of 1M HCl (aq) to the organic layer in a separatory funnel. Shake vigorously and vent. Self-Validation Check: Test the pH of the aqueous layer using pH paper. It must be < 2. If not, the amine is not fully protonated; add more 1M HCl.
Step 3: Phase Separation & Verification Separate the layers. Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate. Elute with EtOAc. The organic layer should show the high- Rf nitro starting material. The aqueous layer (spotted directly) should show your product trapped at the baseline. Do not discard the organic layer until this is confirmed.
Step 4: Basification Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 9-10. Causality: The basic environment deprotonates the ammonium salt back to the free amine, which will often precipitate as a solid or form a cloudy suspension.
Step 5: Final Recovery Extract the basified aqueous layer with fresh EtOAc (3 x 20 mL). Combine the organic extracts, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the pure 4-aminothiophene-2-carboxamide.
Workflow for separating basic aminothiophene products from neutral nitro starting materials.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
Use this protocol when extraction fails to remove closely related neutral impurities or regioisomers.
Step 1: Solvent and Silica Preparation Prepare your mobile phase (e.g., 50% EtOAc in Hexanes) and add exactly 1% (v/v) Triethylamine (TEA). Slurry the silica gel (230-400 mesh) in this TEA-spiked solvent. Causality: Pre-slurrying with TEA ensures all active silanol sites are neutralized before the product is introduced, preventing irreversible binding.
Step 2: Column Packing & Loading Pack the column using the slurry. Dry load the crude mixture: dissolve the crude in a minimal amount of Dichloromethane (DCM), add a small amount of silica, and evaporate to a free-flowing powder. Load this powder evenly onto the top of the column bed. Self-Validation Check: Ensure the dry-loaded silica band is perfectly level to prevent band broadening during elution.
Step 3: Elution Elute the column using the TEA-spiked solvent system. Collect fractions in standard test tubes. Self-Validation Check: Perform TLC analysis on every 3rd fraction. Because TEA is present, the Rf of your target compound will appear slightly higher and significantly sharper than in your initial TEA-free TLC screens.
Decision tree for optimizing chromatographic resolution of aminothiophene derivatives.
References
-
Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) . PubMed (NIH). URL: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation . MDPI. URL: [Link]
Technical Support Center: Impurity Characterization in 4-Aminothiophene-2-carboxamide
Welcome to the Technical Support Center for the analytical characterization of 4-Aminothiophene-2-carboxamide (CAS: 784124-87-4). As a critical building block in the synthesis of active pharmaceutical ingredients (APIs)—including CXC-chemokine receptor ligands and targeted anticoagulants—maintaining a rigorous impurity profile for this intermediate is paramount.
This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies, regulatory-aligned methodologies, and self-validating protocols to isolate and elucidate complex impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities found in 4-aminothiophene-2-carboxamide batches? A1: The synthesis of this compound typically involves the amidation and subsequent reduction of a nitrothiophene precursor. Consequently, the most frequent impurities include:
-
Unreacted Starting Material: 4-Nitrothiophene-2-carboxamide (due to incomplete reduction).
-
Positional Isomers: 3-Amino or 5-aminothiophene-2-carboxamide. These arise if the starting thiophene ring was nitrated at multiple positions prior to isolation.
-
Hydrolysis Degradants: 4-Aminothiophene-2-carboxylic acid, which forms if the amide undergoes hydrolysis under highly acidic or basic aqueous workup conditions.
-
Dimerization Products: Azo or azoxy dimers formed via the incomplete reduction of the nitro group, leading to reactive nitroso intermediates that couple.
Q2: What are the regulatory thresholds for identifying and qualifying these impurities? A2: Impurity control must align with the ICH Q3A(R2) Guidelines on Impurities in New Drug Substances [1]. For a drug substance with a maximum daily dose of ≤ 2 g/day , any impurity exceeding the Reporting Threshold of 0.05% must be documented. Furthermore, any impurity exceeding the Identification Threshold of 0.10% (or 1.0 mg per day intake, whichever is lower) must undergo complete structural elucidation using high-resolution techniques like LC-MS/MS or NMR.
Q3: Why does my 4-aminothiophene-2-carboxamide peak exhibit severe tailing during standard RP-HPLC analysis? A3: Causality: The primary amine group on the thiophene ring is basic and highly polar. When using a standard, non-endcapped C18 stationary phase, the protonated amine interacts strongly with residual, unreacted silanol groups on the silica support via ion-exchange mechanisms. Solution: Switch to a fully endcapped, superficially porous C18 column or a polar-embedded stationary phase. Additionally, ensure your mobile phase is properly buffered (e.g., 10 mM ammonium formate, pH 3.0) to maintain the analyte in a consistent ionization state while masking residual silanols.
Part 2: Troubleshooting Guide for Analytical Workflows
Issue 1: Co-elution of the 4-amino and 3-amino positional isomers.
-
Root Cause: Positional isomers of thiophene derivatives possess nearly identical hydrophobicities and molecular weights, rendering standard hydrophobic retention mechanisms (C18) ineffective for baseline separation.
-
Intervention: Utilize a Pentafluorophenyl (PFP) column. Causality: The fluorine atoms in the PFP phase introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. The position of the electron-donating amino group (C3 vs. C4) alters the electron density distribution around the thiophene ring. The PFP phase exploits these subtle electronic differences, achieving baseline resolution where C18 fails.
Issue 2: Poor ionization or missing impurity peaks in LC-MS (ESI+).
-
Root Cause: Ion suppression caused by high concentrations of non-volatile buffers (e.g., phosphates) or incorrect mobile phase pH preventing protonation.
-
Intervention: High-resolution LC-MS/MS is the gold standard for structural elucidation [2], but it requires volatile buffers. Restrict buffer concentration to ≤ 10 mM. Use 0.1% Formic Acid (FA) in both aqueous and organic phases to ensure the primary amine and amide groups are readily protonated to yield strong [M+H]+ signals.
Part 3: Quantitative Data & Impurity Profiling
The following table summarizes the expected high-resolution mass spectrometry (HRMS) data and typical Relative Retention Times (RRT) for common impurities when utilizing the PFP chromatographic method described in Part 4.
| Impurity Name | Origin / Classification | Molecular Formula | Exact Mass [M+H]+ | Expected RRT |
| 4-Aminothiophene-2-carboxylic acid | Hydrolysis Degradant | C5H5NO2S | 144.0114 | 0.85 |
| 3-Aminothiophene-2-carboxamide | Positional Isomer | C5H6N2OS | 143.0274 | 0.92 |
| 4-Aminothiophene-2-carboxamide | Target Compound | C5H6N2OS | 143.0274 | 1.00 |
| 5-Aminothiophene-2-carboxamide | Positional Isomer | C5H6N2OS | 143.0274 | 1.08 |
| 4-Nitrothiophene-2-carboxamide | Unreacted Starting Material | C5H4N2O3S | 173.0015 | 1.45 |
| 4,4'-Azobis(thiophene-2-carboxamide) | Dimerization Product | C10H8N4O2S2 | 281.0161 | 2.10 |
Part 4: Experimental Protocols
Protocol: LC-HRMS Method for Impurity Profiling (Self-Validating System)
This protocol is designed to detect, separate, and identify trace impurities down to the 0.05% ICH reporting threshold. It utilizes a self-validating System Suitability Test (SST) to ensure data trustworthiness.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the 4-aminothiophene-2-carboxamide batch.
-
Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes at room temperature.
-
Filter through a 0.22 µm PTFE syringe filter into an MS-certified autosampler vial.
Step 2: Chromatographic Conditions
-
Column: Phenomenex Kinetex PFP, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 60% B
-
15-18 min: Hold at 60% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration.
-
Step 3: Mass Spectrometry Parameters (ESI-QTOF)
-
Polarity: Positive Ion Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50 to 800.
-
Collision Energy (MS/MS): Ramp from 15 eV to 35 eV for fragmentation.
Step 4: Self-Validation Checkpoint (CRITICAL) Before injecting the batch sample, inject a System Suitability Standard containing 0.05% (w/w) 4-aminothiophene-2-carboxamide and 0.10% 3-aminothiophene-2-carboxamide.
-
Validation Criteria: The protocol is considered valid ONLY IF :
-
The Signal-to-Noise (S/N) ratio of the 0.05% peak is ≥10 .
-
The resolution ( Rs ) between the 3-amino and 4-amino isomers is ≥1.5 .
-
-
Action: If these conditions fail, do not proceed. Re-equilibrate the column or prepare fresh mobile phases to ensure authoritative results.
Part 5: Analytical Workflow Visualization
Workflow for isolation and structural elucidation of 4-aminothiophene-2-carboxamide impurities.
References
-
Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminothiophene-2-carboxamide Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-aminothiophene-2-carboxamide scaffold, a privileged core structure in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from published studies, offering a comparative look at how structural modifications influence biological activity, with a focus on protein kinase inhibition.
Introduction: The 4-Aminothiophene-2-carboxamide Scaffold - A Cornerstone of Kinase Inhibition
The 4-aminothiophene-2-carboxamide core is a highly versatile and effective scaffold frequently employed in the design of potent and selective kinase inhibitors.[1] Its prevalence stems from its ability to act as a "hinge-binder," a critical interaction for ATP-competitive kinase inhibition. The kinase hinge region is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. It serves as an anchor point for the adenine ring of ATP.[2]
The genius of the 4-aminothiophene-2-carboxamide scaffold lies in its presentation of a key hydrogen bond donor (the 4-amino group) and acceptor (the thiophene sulfur or carboxamide oxygen) in a spatially optimal arrangement to mimic the N1 and N6 amine interactions of adenine with the kinase hinge backbone.[2][3] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, forming the foundation of its inhibitory activity. This guide will dissect how modifications around this core scaffold impact target affinity and cellular activity, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary example, a key mediator of angiogenesis and a major target in oncology.[4][5]
The Core Directive: A Visual Guide to SAR Exploration
The exploration of SAR for this scaffold can be systematically broken down by considering modifications at three primary positions. Each position offers a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties.
Caption: General SAR strategy for the 4-aminothiophene-2-carboxamide scaffold.
Comparative Analysis of Structural Modifications
The following sections compare the impact of substitutions at key positions on the scaffold's biological activity, with supporting data summarized in Table 1. The data is compiled from studies investigating analogs as VEGFR-2 inhibitors and cytotoxic agents against cancer cell lines.
The C5-Position (R¹): Probing the Solvent-Exposed Region
The C5-position typically extends towards the solvent-exposed region of the ATP-binding pocket. This vector is crucial for enhancing potency and modulating selectivity.
-
Small Alkyl/Cyano Groups: Analogs bearing a cyano group at C5 often exhibit potent activity. The cyano group is a strong electron-withdrawing group and can participate in additional interactions. In one study, a compound featuring a 5-cyano group (Compound A ) showed a VEGFR-2 IC₅₀ of 0.59 µM.[4]
-
Aryl/Heteroaryl Groups: Introduction of larger aromatic or heteroaromatic rings can significantly boost potency by accessing additional hydrophobic pockets. For instance, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 showed that a 5-(4-fluorophenyl) substituent (Compound B ) resulted in potent cytotoxicity against the Hep3B cancer cell line with an IC₅₀ of 5.46 µM.[6] The nature and substitution pattern on these aryl rings are critical. Electron-donating or withdrawing groups can fine-tune electronic properties and create specific interactions.
The N4-Amino Group (R²): The Hinge-Binding Anchor
The 4-amino group is arguably the most critical element for kinase binding. Its primary role is to act as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue (e.g., Cys919 in VEGFR-2).
-
Acylation: Acylating the 4-amino group can have varied effects. In many cases, it can decrease potency if the modification disrupts the crucial hydrogen bond donation to the kinase hinge. However, introducing a carefully designed acyl group can lead to new interactions. For example, adding a 2-(4-chlorophenyl)amino-acetamido group (Compound A ) maintained potent VEGFR-2 inhibition (IC₅₀ = 0.59 µM), suggesting the extended chain was able to adopt a favorable conformation within the binding site.[4] This strategy essentially uses the amino group as a linker to introduce new pharmacophoric elements.
The C2-Carboxamide (R³): Influencing Solubility and Deep Pocket Interactions
The C2-carboxamide moiety provides another key interaction point and significantly influences the compound's physicochemical properties, such as solubility. The amide NH can form a hydrogen bond, often with the backbone NH of the "gatekeeper" residue, while the substituent on the amide nitrogen extends into a deeper pocket of the ATP-binding site.
-
Substituted Phenyl Rings: Attaching a substituted phenyl ring to the carboxamide nitrogen is a common and effective strategy. The substituents on this ring can dramatically alter activity. For example, a 4-methoxyphenyl group (as seen in Compound A ) is frequently utilized and contributes to potent activity.[4] Modifications on this ring can be used to improve metabolic stability and selectivity. In a series of JAK2 inhibitors, optimization of this part of the molecule was critical for solving issues of chemical and metabolic stability, leading to compounds with good in vivo pharmacodynamic effects.[7]
Table 1: Comparative Activity of 4-Aminothiophene-2-carboxamide Analogs
| Compound ID | Core Scaffold Modification (at R¹, R², or R³) | Target/Cell Line | Activity (IC₅₀) | Reference |
| A | R¹= -CN, R²= -CO-CH₂-NH-(4-Cl-Ph), R³= -NH-(4-OMe-Ph) | VEGFR-2 | 0.59 µM | [4] |
| B | R¹= 4-F-Ph, R²= -NH₂, R³= -NH-Ph | Hep3B | 5.46 µM | [6] |
| C | R¹= -CN, R²= -NH₂, R³= -NH-(4-OMe-Ph) | HepG-2 | > 50 µM (low activity) | [4] |
| D | R¹= -Acetyl, R³= -NH-(4-Cl-Ph) | MCF-7 | 29.51 µM |
Analysis of Comparative Data:
-
Comparing Compound A and C highlights the significant contribution of the N4-substituent. The simple 4-amino group in C results in poor activity against HepG-2 cells, whereas the extended acetamido group in A leads to potent VEGFR-2 inhibition.[4] This underscores that while the primary amino group is a key hinge binder, thoughtful extension from this position can access additional binding interactions to dramatically improve potency.
-
Compound B demonstrates that a large aryl group at the C5-position can confer potent cytotoxic activity, even with an unsubstituted N4-amino group.[6] This suggests that strong interactions in the solvent-exposed region can compensate for a less optimized N4-substituent in certain contexts.
-
Compound D shows moderate activity. The presence of an acetyl group at C5 and a chlorophenyl group on the carboxamide results in micromolar cytotoxicity. This provides a different substitution pattern for comparison, indicating that various combinations of substituents can achieve biological activity.
Experimental Protocols: A Guide to In Vitro Evaluation
The data presented in this guide are typically generated using a combination of biochemical and cell-based assays. Here, we provide a trusted, step-by-step methodology for two of the most common assays used in the evaluation of these compounds.
Workflow for Kinase Inhibitor Profiling
The overall process involves a primary biochemical assay to determine direct enzyme inhibition, followed by a secondary cell-based assay to assess the compound's effect on cell viability and proliferation.
Caption: A typical workflow for evaluating novel kinase inhibitors.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This biochemical assay measures the displacement of a fluorescent tracer from the kinase ATP pocket, providing a direct measure of inhibitor binding affinity.[4][6][8] The protocol below is a generalized procedure based on Thermo Fisher Scientific's LanthaScreen® technology.
Causality Behind Choices:
-
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to minimize background fluorescence from library compounds and plastics, enhancing signal-to-noise.
-
Europium Donor: Europium has a long fluorescence lifetime, allowing for a time-gated measurement that further reduces background interference.
-
ATP-Competitive Tracer: Using an ATP-competitive tracer ensures that the assay identifies inhibitors that bind to the therapeutically relevant ATP-binding site.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of the test compound (e.g., 4-aminothiophene-2-carboxamide analog) in 1X Kinase Buffer with a constant final DMSO concentration (typically ≤1%). This creates a 4X final concentration stock.
-
Prepare a 2X Kinase/Antibody solution containing the target kinase (e.g., VEGFR-2) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X Alexa Fluor™ 647-labeled Kinase Tracer solution in 1X Kinase Buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the serially diluted test compound to the appropriate wells.
-
Add 4 µL of 1X Kinase Buffer with DMSO to "Maximum FRET" (0% inhibition) and "Minimum FRET" (100% inhibition) control wells. A known potent inhibitor is often added to the minimum control.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells. The final volume is 16 µL.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_test - Signal_min) / (Signal_max - Signal_min)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Viability/Cytotoxicity Assay
This cell-based assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic or anti-proliferative effects of the test compounds.[1][9][10]
Causality Behind Choices:
-
Mitochondrial Reduction: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10][11] This makes the signal directly proportional to the number of metabolically active, viable cells.
-
Endpoint Assay: This is a terminal assay; once the solubilization solution is added, the cells are lysed.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells (e.g., HepG-2, HCT-116).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Sorafenib) wells.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]
-
Incubate the plate for 4 hours at 37°C. During this time, visible purple formazan crystals will form within the viable cells.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.[1]
-
Gently pipette to mix and ensure all formazan crystals are dissolved.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to allow for complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control. % Viability = (Absorbance_test / Absorbance_control) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ (or GI₅₀) value.
-
Conclusion and Future Directions
The 4-aminothiophene-2-carboxamide scaffold remains a highly productive starting point for the development of novel kinase inhibitors. The SAR is well-defined, with the N4-amino group serving as a critical hinge-binding anchor and the C2 and C5 positions providing vectors for optimizing potency, selectivity, and pharmacokinetic properties. The data clearly indicate that while the core provides the essential binding motif, significant potency gains are achieved through strategic decoration of the scaffold to engage additional pockets within the ATP-binding site.
Future efforts in this area will likely focus on developing analogs with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic windows. The use of structure-based design, guided by co-crystal structures of analogs bound to their target kinases, will be instrumental in rationally designing next-generation inhibitors with superior properties. Furthermore, exploring novel modifications at the C2-carboxamide position to improve ADME properties will be crucial for translating potent biochemical inhibitors into effective clinical candidates.
References
-
Abdelhameid, M. K., et al. (2020). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Available at: [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]
-
Barthel, P., et al. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition. Available at: [Link]
-
Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ChemRxiv. (2020). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Available at: [Link]
-
Al-Romaigh, F. K., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]
Sources
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Aminothiophene-2-carboxamide Derivatives
This guide provides a comprehensive comparison of 4-aminothiophene-2-carboxamide derivatives, offering insights into their in vitro biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their potential as therapeutic agents, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to 4-Aminothiophene-2-carboxamide Derivatives
The 4-aminothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The inherent chemical features of the thiophene ring, combined with the versatility of substitutions at the amino and carboxamide moieties, allow for the generation of diverse chemical libraries with tailored pharmacological profiles. This guide will explore the in vitro evaluation of various derivatives, highlighting key structure-activity relationships (SAR) and comparing their performance against established standards.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the anticancer potential of 4-aminothiophene-2-carboxamide derivatives. These compounds have been evaluated against a panel of human cancer cell lines, with several derivatives demonstrating potent cytotoxic effects.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of these derivatives is intricately linked to the nature and position of substituents on the thiophene ring and the N-phenyl group of the carboxamide.
-
Substituents on the Thiophene Ring: The presence of small alkyl or acetyl groups at the C5-position of the thiophene ring has been shown to influence cytotoxicity. For instance, a 5-acetyl-4-amino-thiophene-3-carboxamide derivative displayed moderate activity against various cancer cell lines.[2]
-
Substituents on the N-phenyl Group: Modifications on the N-phenyl ring of the carboxamide moiety play a crucial role in modulating anticancer activity. Electron-withdrawing groups, such as chlorine, at the para-position have been associated with enhanced cytotoxicity.[3]
-
Fused Ring Systems: Cyclization of the 4-aminothiophene core to form thieno[3,2-d]pyrimidine derivatives has yielded compounds with excellent anticancer activities. For example, a 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue showed potent cytotoxicity against MCF-7, HepG2, and HCT-116 cell lines.[2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected 4-aminothiophene-2-carboxamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | MCF-7 (Breast) | 29.51 ± 0.47 | [2] |
| HepG2 (Liver) | 47.16 ± 0.12 | [2] | ||
| HCT-116 (Colon) | 37.63 ± 0.32 | [2] | ||
| Derivative 2 | 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue | MCF-7 (Breast) | 11.17 ± 0.06 | [2] |
| HepG2 (Liver) | 9.33 ± 0.27 | [2] | ||
| HCT-116 (Colon) | 10.63 ± 0.40 | [2] | ||
| Derivative 3 | 4-amino-5-cyano-thiophene-3-carboxamide analogue | MCF-7 (Breast) | 16.76 ± 0.36 | [2] |
| HepG2 (Liver) | 15.80 ± 0.23 | [2] | ||
| HCT-116 (Colon) | 18.42 ± 0.46 | [2] | ||
| Compound 2b | 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 5.46 | [4][5][6] |
| Compound 2e | N-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | Hep3B (Liver) | 12.58 | [4][5][6] |
| Compound 5 | ortho-amino thiophene carboxamide derivative | HepG2 (Liver) | More potent than Sorafenib | [7] |
| Compound 21 | ortho-amino thiophene carboxamide derivative | HepG2 (Liver) | More potent than Sorafenib | [7] |
Mechanism of Anticancer Action
The anticancer effects of 4-aminothiophene-2-carboxamide derivatives are often attributed to their ability to interfere with critical cellular processes, including microtubule dynamics and angiogenesis.
-
Tubulin Polymerization Inhibition: Several derivatives have been identified as inhibitors of tubulin polymerization.[4][7][8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][8] The thiophene ring plays a crucial role in the interaction with the tubulin pocket.[4]
Caption: Inhibition of COX enzymes by derivatives.
Comparative Anti-inflammatory Data
A series of 4,5-diarylthiophene-2-carboxamide derivatives were evaluated for their in vitro anti-inflammatory activity using the inhibition of bovine serum albumin denaturation assay. Aryl and aryl alkyl derivatives showed activity comparable to the standard drug diclofenac sodium. [10]Another study on 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes found that derivatives with chloro substitutions exhibited good in-vitro anti-inflammatory activity. [11]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed protocols for the key in vitro assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14] Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in light scattering. [15][16][17][18][19] Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect of the compound.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [20][21][22][23][24] Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: Perform serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The in vitro evaluation of 4-aminothiophene-2-carboxamide derivatives has revealed a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is supported by a growing body of experimental data. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of new, more potent, and selective derivatives. The detailed experimental protocols offer a framework for the consistent and reliable in vitro assessment of these compounds, paving the way for their further development as potential therapeutic agents.
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The 4-Aminothiophene-2-carboxamide Scaffold in Kinase Inhibitor Design: A Comparative Guide
When designing ATP-competitive kinase inhibitors, the choice of the central pharmacophoric scaffold dictates not only the binding affinity at the hinge region but also the pharmacokinetic profile and off-target selectivity. The 4-aminothiophene-2-carboxamide (and its positional isomers, such as 3-aminothiophene-2-carboxamide) has emerged as a highly privileged scaffold. This guide objectively compares its structural and experimental performance against traditional nitrogenous heterocycles like quinazolines, pyrimidines, and pyrazoles.
Section 1: Structural & Mechanistic Comparison
To understand why drug development professionals increasingly utilize the thiophene-2-carboxamide core, we must analyze its unique electronic and steric properties within the ATP-binding pocket.
Electronic & Steric Profile
Unlike the rigid, highly planar quinazoline core (commonly found in first-generation EGFR inhibitors like Erlotinib), the thiophene ring provides a unique pseudo-aromatic character. The sulfur atom is larger and more polarizable than a carbon or nitrogen atom. This electron delocalization within the π-system allows the thiophene to act as a reactive benzene analog, optimizing van der Waals interactions within the hydrophobic pocket adjacent to the kinase gatekeeper residue[1].
Hinge-Binding Geometry
The ortho-relationship of the amino and carboxamide groups creates a highly effective bidentate hydrogen-bonding motif. In the ATP-binding site, the amino group typically acts as a hydrogen bond donor to the backbone carbonyl of the hinge region, while the carboxamide acts as a reciprocal hydrogen bond acceptor/donor.
Comparison with Alternative Scaffolds
-
Quinazolines : Excellent for targeting EGFR, but their rigid planarity often leads to off-target toxicity and susceptibility to gatekeeper mutations (e.g., T790M). Thiophenes offer greater flexibility and distinct vector trajectories for side-chain substituents.
-
Pyrazoles : While pyrazoles are excellent hydrogen bond donors/acceptors, their high polarity can sometimes limit blood-brain barrier (BBB) penetration or cellular permeability. The2, often resulting in superior pharmacokinetic properties[2].
Pharmacophore mapping of the 4-aminothiophene-2-carboxamide scaffold in the kinase hinge region.
Section 2: Quantitative Performance Data
The versatility of the thiophene-2-carboxamide scaffold is evident across multiple kinase targets. Below is a comparative analysis of its performance against alternative scaffolds based on recent literature.
| Target Kinase | Thiophene-2-carboxamide Derivative | Alternative Scaffold | Comparative Efficacy & Mechanistic Notes |
| VEGFR-2 | OSI-930 (ortho-amino thiophene) | Urea-based (Sorafenib) | 3[3]. |
| PLK1 | Thiophene-2-carboxamide series | Pyrazolo-quinazoline | 2[2]. |
| p38α MAPK | 5-(2-Chlorophenyl)thiophene-2-carboxamides | Pyrazole | 4[4]. |
| EGFR | Thieno[3,2-d]pyrimidine (cyclized 4-aminothiophene) | Quinazoline (Erlotinib) | 5[5]. |
Section 3: Experimental Workflows & Self-Validating Protocols
To objectively evaluate the efficacy of 4-aminothiophene-2-carboxamide derivatives against alternative scaffolds, a rigorous, self-validating biochemical assay is required. The following protocol details an ADP-Glo™ Kinase Assay, engineered to eliminate false positives and ensure accurate IC50 determination.
Protocol: Universal Kinase Activity Evaluation (ADP-Glo™)
1. Compound Preparation & Handling
-
Procedure : Dissolve synthesized derivatives in 100% anhydrous DMSO to create 10 mM stock solutions. Perform a 10-point, 3-fold serial dilution.
-
Causality : Maintaining a final assay DMSO concentration of ≤1% is critical. Higher concentrations can induce solvent-mediated enzyme denaturation, artificially inflating apparent inhibition and leading to false-positive hit generation.
2. Kinase Reaction Setup
-
Procedure : In a 384-well plate, combine the recombinant kinase, specific peptide substrate, and the inhibitor. Add ATP at a concentration equal to its apparent Michaelis constant ( Km ) for the specific kinase. Include 1 mM Dithiothreitol (DTT) in the buffer.
-
Causality : Running the reaction at the ATP Km ensures the assay is highly sensitive to competitive ATP-site inhibitors (the primary mechanism for thiophene-2-carboxamides). DTT is essential to maintain a reducing environment, preventing the oxidation of the thiophene sulfur and keeping active-site cysteines reduced.
3. Incubation Phase
-
Procedure : Incubate the reaction mixture at room temperature for 60 minutes.
-
Causality : This duration is optimized to keep the reaction within the linear phase of product formation, ensuring steady-state kinetics are measured rather than substrate-depleted artifacts.
4. ADP Detection & Signal Quantification
-
Procedure : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.
-
Causality : This coupled-enzyme approach provides a high signal-to-background ratio without the safety hazards of radioactive 33P -ATP. The initial ATP depletion step acts as a self-validating control, ensuring the final luminescence is strictly proportional to kinase activity and not background ATP contamination.
Step-by-step experimental workflow for evaluating kinase inhibitor efficacy via ADP detection.
Section 4: References
-
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: PMC (NIH) URL:
-
Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors Source: PMC (NIH) URL:
-
Title: Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model Source: MDPI URL:
-
Title: Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:
-
Title: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds Source: Taylor & Francis URL:
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- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of 4-Aminothiophene-2-carboxamide Derivatives
Introduction: Unveiling the Solid-State Architecture of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the 4-aminothiophene-2-carboxamide core represents a "privileged scaffold"—a molecular framework that consistently appears in a variety of biologically active compounds.[1] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The precise three-dimensional arrangement of atoms, the interplay of intermolecular forces, and the overall molecular conformation are critical determinants of a compound's efficacy and physical properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive, "gold standard" technique for elucidating this solid-state architecture, providing unequivocal data on bond lengths, bond angles, and the supramolecular assembly in the crystalline lattice.[3][4]
This guide provides an in-depth comparison of the crystallographic features of 4-aminothiophene-2-carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to empower rational design and troubleshooting in the laboratory. We will explore the nuances of crystal engineering for this class of compounds, compare their structural motifs, and position X-ray crystallography within the broader context of analytical characterization techniques.
Core Principles: Why Single-Crystal X-ray Diffraction is Indispensable
While techniques like NMR and mass spectrometry provide invaluable information about molecular connectivity and formula, they offer limited insight into the three-dimensional spatial arrangement and intermolecular interactions in the solid state. SC-XRD is unique in its ability to generate a precise 3D model of a molecule as it exists in a crystal.[5] This is achieved by passing a beam of X-rays through a single crystal; the electrons of the atoms in the crystal diffract the X-rays in a specific pattern based on their arrangement.[3] By analyzing the positions and intensities of the diffracted spots, we can computationally reconstruct an electron density map and, from that, the exact atomic positions.[5]
For 4-aminothiophene-2-carboxamide derivatives, this is particularly crucial. The presence of multiple hydrogen bond donors (the amino group, the amide N-H) and acceptors (the amide carbonyl oxygen, the thiophene sulfur, and potentially substituents) creates a high propensity for complex hydrogen bonding networks. These interactions dictate molecular packing, influence polymorphism (the ability of a compound to exist in multiple crystal forms), and are often key to a drug molecule's interaction with its biological target.[6]
Comparative Structural Analysis of 4-Aminothiophene-2-carboxamide Derivatives
The substitution pattern on the thiophene ring and the carboxamide nitrogen significantly influences the molecular conformation and the resulting crystal packing. A key feature often observed in the crystal structures of 2-aminothiophene derivatives is the formation of an intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen of a group at the 3-position, which creates a pseudo-six-membered ring.[7][8][9] This interaction plays a dominant role in establishing a planar, rigid conformation of the core structure.
Let's compare two crystallographically characterized examples to illustrate these principles:
| Parameter | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 9.2080(4) | 10.6092(8) |
| b (Å) | 14.0485(7) | 10.8355(8) |
| c (Å) | 10.3826(6) | 11.1346(9) |
| β (º) | 90 | 98.643(6) |
| Key Intramolecular Bond | N-H···O=C | N-H···O=C |
| Intermolecular Interactions | N-H···O hydrogen bonds forming infinite chains | N-H···O hydrogen bonds forming infinite chains |
| Reference | [7] | [7] |
Analysis of Structural Data:
-
Conformational Locking: Both structures exhibit a strong intramolecular N-H···O=C hydrogen bond, which significantly flattens and rigidifies the aminothiophene-carboxamide core.[7] This is a recurring and predictable motif for this class of compounds.
-
Supramolecular Assembly: Despite differences in their substitution and crystal packing (orthorhombic vs. monoclinic), both molecules assemble into infinite chains via intermolecular N-H···O hydrogen bonds.[7] This demonstrates how the fundamental hydrogen bonding capabilities of the scaffold direct the primary supramolecular synthons.
-
Influence of Substituents: In the tetrahydro-benzothiophene derivative, the fused ring system introduces significant steric bulk, influencing the dihedral angles between the thiophene and the phenyl ring.[7][8] In contrast, the ethyl-substituted thiophene allows for greater conformational freedom, but the crystal structure reveals a nearly perpendicular arrangement of the thiophene and the chlorophenyl ring, likely to minimize steric hindrance.[7]
This comparative approach underscores that while the core scaffold has predictable intramolecular interactions, peripheral modifications can drastically alter the crystal packing and overall symmetry, which can, in turn, affect physical properties like solubility and stability.
Experimental Workflow: A Practical Guide from Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. Growing high-quality single crystals is often considered an art, but it is underpinned by rigorous scientific principles.[10]
Caption: Workflow from synthesis to final structural analysis.
Protocol 1: Single Crystal Growth
The primary challenge in SC-XRD is obtaining a suitable single crystal: one that is free of cracks and inclusions, and typically 0.1-0.3 mm in its dimensions.[11] For 4-aminothiophene-2-carboxamide derivatives, their hydrogen bonding capacity can lead to rapid precipitation or the formation of fine needles. The key is to approach the point of supersaturation very slowly.
Objective: To grow X-ray diffraction quality single crystals of a 4-aminothiophene-2-carboxamide derivative.
Materials:
-
Purified compound (5-20 mg)
-
Selection of high-purity solvents (e.g., ethanol, acetone, acetonitrile, toluene, dichloromethane)[11]
-
Small glass vials (1-4 mL) or NMR tubes
-
Microscope with polarizing filters
Methodology: Vapor Diffusion (Recommended for this class)
Vapor diffusion is an excellent method for small quantities of material as it allows for very slow changes in solvent composition.[10]
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is readily soluble.
-
Identify a "poor" solvent (the precipitant) in which your compound is insoluble, but which is miscible with the "good" solvent. A common and effective pair is dichloromethane (good) and hexanes (poor).[12]
-
-
Setup (Vial-in-Beaker):
-
Dissolve 2-5 mg of the compound in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial.
-
Place this small vial inside a larger beaker or jar that contains a layer of the "poor" solvent (e.g., 2-3 mL).
-
Seal the larger container tightly.
-
-
Mechanism of Action: The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the larger container, while the vapor of the "poor" solvent will slowly diffuse into the inner vial. This gradual increase in the concentration of the "poor" solvent in your compound's solution slowly decreases its solubility, ideally leading to the formation of a few, well-ordered crystals.
-
Incubation: Place the sealed container in a vibration-free location and leave it undisturbed for several days to weeks.[13] Patience is paramount.
-
Harvesting: Once suitable crystals have formed, carefully retrieve them using a nylon loop, leaving them in their mother liquor to prevent cracking from solvent loss.[10]
Protocol 2: X-ray Data Collection and Structure Refinement
This phase is typically performed at a dedicated crystallography facility.
-
Mounting: The selected crystal is mounted on a goniometer head. For air-sensitive samples or those prone to solvent loss, this is done under a stream of cold nitrogen gas.[4]
-
Data Collection: The diffractometer directs a monochromatic X-ray beam at the crystal. The crystal is rotated, and a detector records the diffraction pattern at thousands of different orientations.[3]
-
Structure Solution: Specialized software is used to process the diffraction data. The positions of the diffracted spots are used to determine the unit cell dimensions and space group. The intensities are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data.[3] The final output is typically a Crystallographic Information File (CIF).
Alternative & Complementary Analytical Techniques
No single technique tells the whole story. X-ray crystallography should be used in concert with other methods to build a comprehensive understanding of a molecule.
Caption: Comparison of information from key analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining the chemical structure (the connectivity of atoms) in solution.[14] While SC-XRD gives a static picture of the solid state, NMR can reveal information about the molecule's conformation and dynamic behavior in solution, which is often more relevant to its biological activity.
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight and, with high-resolution instruments, the elemental formula.[14] It is essential for confirming the identity of the synthesized compound but provides no information on its isomeric or 3D structure.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and predict properties.[2][15] When a crystal structure is available, DFT can be used to calculate electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential surfaces, providing deeper insight into the molecule's reactivity and interaction potential. Comparing the experimental crystal structure with the gas-phase DFT optimized geometry can also reveal the energetic impact of crystal packing forces.
Conclusion and Future Outlook
X-ray crystallography provides an unparalleled, high-resolution view into the solid-state world of 4-aminothiophene-2-carboxamide derivatives. It reveals the subtle interplay of intramolecular forces that define molecular shape and the intermolecular interactions, primarily hydrogen bonds, that govern the supramolecular architecture. This guide has demonstrated that while predictable motifs like the intramolecular N-H···O bond are common, the overall crystal packing is highly sensitive to peripheral substitutions.
For scientists in drug development, this information is not merely academic. Understanding the solid-state structure is critical for identifying and characterizing polymorphs, which can have significant implications for a drug's stability, solubility, and bioavailability. The detailed experimental guidance provided herein is intended to demystify the process of crystal growth and analysis, transforming it from an art into a reproducible science. By integrating crystallographic data with insights from NMR, MS, and computational studies, researchers can build a holistic understanding of their molecules, accelerating the journey from rational design to functional application.
References
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Al-Refai, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]
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El-Sayed, N. N. E., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
-
Saeed, A., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]
-
Gouda, M. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2013). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Dering, M. & Reibenspies, J. H. (2024). How to grow crystals for X-ray crystallography. IUCrJ. Available at: [Link]
-
Coles, S. J. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]
-
Bîcu, E., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
-
Saeed, A., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE Repository. Available at: [Link]
-
Khalilov, A. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
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Yathirajan, H. S., et al. (2006). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section E. Available at: [Link]
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Wang, X., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. Available at: [Link]
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Stilinović, V., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Crystals. Available at: [Link]
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El-Sayed, N. N. E., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. Available at: [Link]
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Shaik, A. B., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Newcastle University. (n.d.). Single Crystal X-ray Diffraction. Faculty of Science, Agriculture & Engineering. Available at: [Link]
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Acar, Ç., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Journal of Chemical Crystallography. Available at: [Link]
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Matas, a leading provider of analytical services. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matas. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 4-Aminothiophene-2-carboxamide
An In-Depth Guide for Medicinal and Process Chemists
The 4-aminothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. Its specific substitution pattern offers a unique vector for molecular interactions, making its efficient and regioselective synthesis a topic of significant interest for researchers in drug discovery and development.
This guide provides a comparative analysis of two primary synthetic strategies for obtaining 4-aminothiophene-2-carboxamide. We will delve into a direct ring construction approach via the cyclization of an acyclic precursor and a functional group interconversion strategy on a pre-formed thiophene ring. The discussion will focus on the underlying chemical principles, step-by-step protocols, and a critical evaluation of each route's performance in terms of yield, scalability, safety, and regioselectivity.
Route A: Ring Construction via Cyclization of an Acyclic Precursor
This strategy builds the thiophene ring from a linear, functionalized precursor, ensuring that the substituents are placed with high regiochemical control from the outset. The methodology is analogous to syntheses reported for other 4-aminothiophene derivatives, which involve the reaction of a sulfur nucleophile with a suitably activated acrylamide intermediate.[1][2]
The core principle involves a base-catalyzed intramolecular condensation. An S-alkylated intermediate, formed by the reaction of a sulfur source with a halo- or pseudo-halo-acrylamide, undergoes cyclization via the attack of the newly formed carbanion onto the nitrile group, followed by tautomerization to the stable aromatic aminothiophene.
Experimental Protocol: Cyclization Route
Step 1: Synthesis of (Z)-2-cyano-3-ethoxyacrylamide
-
In a round-bottom flask, combine cyanoacetamide (1.0 equiv.) and triethyl orthoformate (1.5 equiv.).
-
Add acetic anhydride (2.0 equiv.) as a catalyst and solvent.
-
Heat the mixture to reflux (approx. 120-130 °C) for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield (Z)-2-cyano-3-ethoxyacrylamide.
Step 2: Synthesis of 4-Aminothiophene-2-carboxamide
-
In a flask containing a suitable solvent like ethanol or DMF, dissolve methyl thioglycolate (1.1 equiv.).
-
Add a solution of sodium ethoxide in ethanol (1.1 equiv.) dropwise at 0 °C to form the sodium thiolate.
-
To this solution, add (Z)-2-cyano-3-ethoxyacrylamide (1.0 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction proceeds through Michael addition, followed by intramolecular cyclization (Thorpe-Ziegler reaction) and subsequent aromatization.
-
Upon reaction completion, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 4-aminothiophene-2-carboxamide.
Causality and Rationale
The choice of triethyl orthoformate and acetic anhydride in Step 1 creates an activated enol ether from cyanoacetamide, which is an excellent electrophile for the subsequent Michael addition. In Step 2, methyl thioglycolate serves as the sulfur source and provides the two-carbon unit that will become C2 and C3 of the thiophene ring. The use of a strong base like sodium ethoxide is critical for generating the thiolate nucleophile and catalyzing the intramolecular cyclization. This route's high regioselectivity is a direct consequence of the predetermined connectivity in the acyclic precursors.
Diagram of Route A Synthesis
Caption: Workflow for the synthesis of 4-Aminothiophene-2-carboxamide via the cyclization of an acyclic precursor.
Route B: Functional Group Interconversion on a Pre-formed Thiophene Ring
This approach begins with a commercially available or easily synthesized thiophene-2-carboxamide and introduces the amino group at the C4 position through a two-step sequence of electrophilic nitration followed by reduction. This strategy is common in heterocyclic chemistry but its success is highly dependent on the regioselectivity of the nitration step.
The carboxamide group (-CONH₂) at the C2 position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, it directs incoming electrophiles primarily to the C5 and C4 positions.[3] Achieving selective nitration at C4 often requires careful optimization of reaction conditions to overcome the competing C5 nitration.
Experimental Protocol: Nitration and Reduction Route
Step 1: Nitration of Thiophene-2-carboxamide
-
To a flask containing concentrated sulfuric acid (98%), cooled to 0 °C in an ice-salt bath, add thiophene-2-carboxamide (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Prepare the nitrating agent by adding fuming nitric acid (1.1 equiv.) dropwise to a separate portion of concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of thiophene-2-carboxamide over 30-60 minutes, maintaining the internal temperature at 0-5 °C.[4]
-
Stir the reaction mixture at this temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid, which will be a mixture of 4-nitro and 5-nitro isomers, by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum.
-
Separate the 4-nitrothiophene-2-carboxamide isomer from the 5-nitro isomer using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Step 2: Reduction of 4-Nitrothiophene-2-carboxamide
-
In a round-bottom flask, suspend 4-nitrothiophene-2-carboxamide (1.0 equiv.) in a mixture of ethanol and water.
-
Add iron powder (Fe, 5.0 equiv.) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 equiv.).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. The iron and NH₄Cl in water generate hydrogen in situ for the reduction.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to yield pure 4-aminothiophene-2-carboxamide.
Causality and Rationale
The use of a strong acid medium (H₂SO₄) is essential for generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The low temperature is critical to control the exothermic reaction and minimize side-product formation and degradation of the sensitive thiophene ring.[4] For the reduction step, Fe/NH₄Cl is a classic, cost-effective, and scalable method for converting aromatic nitro compounds to amines. It is generally safer and more environmentally benign than other methods like SnCl₂/HCl, avoiding heavy metal waste. The potential for ring instability under harsh reducing conditions (e.g., Zn/acid) is a key consideration, making this milder method preferable.[5]
Diagram of Route B Synthesis
Caption: Workflow for the synthesis of 4-Aminothiophene-2-carboxamide via functional group interconversion.
Comparative Performance Analysis
The choice between these two synthetic routes depends heavily on the specific requirements of the research or development program, such as the need for regiochemical purity, scale, and available resources.
| Parameter | Route A: Ring Construction | Route B: Functional Group Interconversion |
| Number of Steps | 2-3 steps (depending on precursor availability) | 2 steps from thiophene-2-carboxamide |
| Regioselectivity | Excellent. The 4-amino substitution is locked in by the choice of starting materials. | Poor to Moderate. Produces a mixture of 4- and 5-nitro isomers requiring chromatographic separation. |
| Overall Yield | Potentially higher due to high selectivity, though each step may have moderate yield. | Limited by the isomeric ratio from nitration and losses during separation. |
| Purification | Final product purification may be straightforward (recrystallization). | Requires a difficult chromatographic separation of isomers, which can be challenging at scale. |
| Scalability | Generally good. Reagents are common, although the cyclization step may require optimization for large scale. | Challenging. The use of mixed acid nitration is hazardous and requires strict cryogenic control. Isomer separation is not ideal for process chemistry. |
| Safety & EHS | Uses standard laboratory reagents. Base-catalyzed reactions can be exothermic but are generally manageable. | High Hazard. Nitration with HNO₃/H₂SO₄ is highly exothermic and corrosive. Generates significant acidic waste. |
| Starting Materials | Requires synthesis of the acrylamide precursor. | Starts from commercially available thiophene-2-carboxamide or thiophene-2-carboxylic acid. |
Conclusion and Recommendation
Route A (Ring Construction) emerges as the superior strategy for synthesizing 4-aminothiophene-2-carboxamide, particularly when regiochemical purity and scalability are primary concerns. Its main advantage is the unambiguous placement of the 4-amino group, which circumvents the challenging and costly isomer separation required in Route B. While it may involve the initial preparation of a precursor, the overall process is more controlled and better suited for producing high-purity material for drug development.
Route B (Functional Group Interconversion) may be suitable for small-scale, discovery-phase synthesis where rapid access to a small quantity of the material is needed and the necessary purification equipment is available. However, its significant drawbacks in terms of poor regioselectivity, safety hazards associated with nitration, and purification challenges make it largely unsuitable for process development and large-scale manufacturing.
For researchers and drug development professionals, investing in the development of a robust ring-construction synthesis (Route A) is the recommended path for reliable and scalable access to the 4-aminothiophene-2-carboxamide core.
References
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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Metwally, A. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1178–1192. Available at: [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor. Retrieved from [Link]
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Demina, N. S., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 20, 1596-1606. Available at: [Link]
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Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Available at: [Link]
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Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Irgashev, R. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5032. Available at: [Link]
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ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved from [Link]
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Al-Omran, F., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 353-362. Available at: [Link]
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Tracy, J. W., & Webster, L. T., Jr. (1984). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 27(6), 775-781. Available at: [Link]
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Howes, H. L., Jr, & Lynch, J. E. (1974). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 5(3), 261–264. Available at: [Link]
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The Strategic Advantage of the 4-Aminothiophene-2-carboxamide Core in Kinase Inhibitor Design: A Comparative Guide
Executive Summary: The Shift Towards Thiophene-Based Scaffolds
As a Senior Application Scientist evaluating core scaffolds for drug discovery, I frequently encounter the limitations of traditional benzene and pyrimidine chemotypes, such as poor membrane permeability or suboptimal hinge-binding geometries. The 4-aminothiophene-2-carboxamide core has emerged as a highly privileged pharmacophore in 1[1]. By substituting a standard carbon ring with a sulfur-containing thiophene, researchers can fundamentally alter the electronic distribution and molecular geometry of the inhibitor, yielding exceptionally potent compounds against targets like CHK1, IKK2, and ERK1/2[2].
Mechanistic Rationale: Why the 4-Aminothiophene-2-carboxamide Core?
The superiority of this core lies in its precise physicochemical properties:
-
Electronic Distribution & Planarity: The substitution of a ring carbon atom by sulfur results in significant changes to the electronic distribution due to differences in electronegativity and the presence of lone pairs[3]. The electron delocalization of sulfur within the π-system allows the thiophene to act as a highly reactive benzene analog, enhancing deep insertion into the narrow ATP-binding clefts of kinases[3].
-
Optimal Hydrogen Bonding Network: The 4-amino group acts as a critical hydrogen-bond donor, while the 2-carboxamide provides a strong hydrogen-bond acceptor. This ortho-arrangement perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region[2].
-
Synthetic Tractability: The proximity of the amino and carboxamide groups allows for rapid, high-yield cyclization into thieno[3,2-d]pyrimidines—a well-sought privileged class of compounds in 4[4].
Fig 1. Pharmacophore binding logic of the 4-aminothiophene-2-carboxamide core in kinase pockets.
Comparative Performance: Core Alternatives
When benchmarking the 4-aminothiophene-2-carboxamide core against traditional scaffolds, the experimental data consistently highlights its advantages in both potency and pharmacokinetic profiling. For instance, the IKK2 inhibitor 5 leverages this core to achieve an IC50 of 11.2 μM while maintaining high cellular permeability[5].
| Performance Metric | Benzene-1,2-diamine Core | Pyrimidine-4,5-diamine Core | 4-Aminothiophene-2-carboxamide Core |
| Kinase Hinge Affinity | Moderate (Suboptimal angle) | High (Strong H-bond acceptor) | Very High (Optimal donor/acceptor geometry) |
| Lipophilicity (clogP) | Moderate | Low (Highly polar, poor permeability) | High (Sulfur enhances membrane permeability) |
| Receptor Binding | Standard π-π stacking | Weak π-π stacking | Enhanced (Sulfur lone pairs act as reactive analog) |
| Synthetic Tractability | High | Low (Prone to side reactions) | Very High (Rapid cyclization to thienopyrimidines) |
| Representative Drug/Hit | Bosutinib (Quinoline derivative) | Imatinib (Pyrimidine derivative) | AZD7762 (CHK1), SC-514 (IKK2) |
Experimental Protocol: Solution-Phase Synthesis of Thienopyrimidine Kinase Inhibitors
To harness the full potential of this scaffold, researchers frequently convert it into a bicyclic thieno[3,2-d]pyrimidine system. The following protocol outlines a self-validating, step-by-step methodology for this transformation, ensuring high yields and purities[4][6].
Step 1: Core Activation and Cyclization
-
Procedure: Suspend 4-aminothiophene-2-carboxamide (1.0 eq) in an excess of formamide (10.0 eq). Heat the reaction mixture to 150°C for 6 hours under a nitrogen atmosphere.
-
Causality & Logic: Formamide is strategically chosen as both the high-boiling solvent and the electrophilic carbon source. At 150°C, the amino group of the thiophene attacks the carbonyl carbon of formamide, followed by intramolecular cyclization with the adjacent carboxamide. This thermodynamically driven condensation constructs the thieno[3,2-d]pyrimidin-4(3H)-one core[4].
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 142.18) and the appearance of the cyclized product mass confirm reaction completion.
Step 2: Halogenation for Diversification
-
Procedure: Cool the mixture, precipitate the intermediate, and dry. Resuspend the thienopyrimidin-4(3H)-one in neat phosphorus oxychloride (POCl3, 5.0 eq) and reflux at 105°C for 3 hours.
-
Causality & Logic: The tautomeric lactam form of the thienopyrimidinone is highly stable and unreactive toward nucleophiles. POCl3 acts as both a chlorinating and dehydrating agent, converting the lactam into an electrophilic imidoyl chloride (4-chlorothieno[3,2-d]pyrimidine)[4]. This activates the C4 position for subsequent functionalization.
-
Self-Validation: Quench a small aliquot in ice water, extract with ethyl acetate, and run TLC (Hexane:EtOAc 7:3). A distinct, highly UV-active non-polar spot indicates successful chlorination.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Dissolve the 4-chlorothieno[3,2-d]pyrimidine in n-butanol, add the desired aryl amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Heat at 90°C for 4 hours.
-
Causality & Logic: n-Butanol provides the necessary boiling point and polarity to dissolve both reactants while stabilizing the polar transition state of the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aryl amine nucleophile and driving the reaction to completion[4].
-
Self-Validation: Final purity must be >95% as determined by HPLC (UV 254 nm). Structure is confirmed by 1H-NMR (DMSO-d6), specifically looking for the disappearance of the primary amine protons and the characteristic shift of the thiophene aromatic proton.
Fig 2. Workflow for synthesizing thienopyrimidine kinase inhibitors from the aminothiophene core.
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Safety Operating Guide
4-Aminothiophene-2-carboxamide proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 4-Aminothiophene-2-carboxamide
As a Senior Application Scientist, I recognize that the operational lifecycle of a chemical does not end at the bench. 4-Aminothiophene-2-carboxamide is a highly valuable heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics such as TYK2 inhibitors[1]. However, its molecular structure—featuring both a sulfur-containing thiophene ring and nitrogen-containing amine/carboxamide groups—presents specific end-of-life logistical challenges.
Improper disposal of sulfur- and nitrogen-containing organics poses severe environmental and infrastructural risks. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate thermal destruction of 4-Aminothiophene-2-carboxamide.
Chemical Hazard Profile & Causality
Before executing any disposal protocol, it is critical to understand why specific safety measures are required. 4-Aminothiophene-2-carboxamide is a solid powder that poses acute exposure risks primarily through dust inhalation and dermal contact[2].
Table 1: GHS Hazard Classification & Regulatory Codes
| Hazard Class | GHS Code | Operational Implication (The "Why") |
|---|---|---|
| Skin Irritation | H315 | The nucleophilic amine group can interact with epidermal proteins, causing localized inflammation[3]. |
| Eye Irritation | H319 | Micro-particulates of the powder can cause severe ocular irritation upon contact[3]. |
| Respiratory Irritation | H335 | Inhalation of fine dust disrupts mucosal membranes. Requires handling under local exhaust ventilation (LEV)[3]. |
| Disposal Mandate | P501 | Must be disposed of at an approved waste disposal plant. Cannot be disposed of via municipal drains or standard landfills[2]. |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Verification Step |
|---|---|---|
| Gloves | Nitrile (minimum 0.11 mm thickness) | Perform an air-inflation leak test prior to donning. |
| Eye Protection | Snug-fitting chemical safety goggles | Ensure zero gap between goggles and the bridge of the nose. |
| Respiratory | N95/FFP2 mask (if handled outside fume hood) | Conduct a positive/negative pressure seal check. |
The Chemistry of Disposal: Why High-Temperature Incineration?
You cannot simply dissolve 4-Aminothiophene-2-carboxamide in a solvent and send it to a standard wastewater treatment facility. When oxidized, the sulfur and nitrogen heteroatoms within the molecule undergo combustion to form highly corrosive and toxic gases: sulfur oxides (SOx) and nitrogen oxides (NOx)[4].
The only EPA-compliant and scientifically sound method for destroying this compound is High-Temperature Incineration (>850°C) equipped with advanced Air Pollution Control Devices (APCDs)[4].
-
SOx Mitigation: The incinerator's flue gas must pass through an alkaline scrubber (using calcium hydroxide or sodium hydroxide) to neutralize sulfur dioxide into harmless sulfate salts[5].
-
NOx Mitigation: To prevent the release of smog-inducing nitrogen oxides, the facility must utilize Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR). This involves injecting ammonia or urea into the flue gas, which chemically reduces the NOx back into inert nitrogen gas ( N2 ) and water[5][6].
Fig 1. End-to-end disposal workflow for nitrogen/sulfur-heterocyclic chemical waste.
Step-by-Step Laboratory Disposal Protocol
To ensure a self-validating system, every step in this protocol includes a verification check to guarantee compliance and safety.
Phase 1: Waste Segregation and Containment
Causality: Mixing sulfur/nitrogen-containing organics with halogenated waste (like dichloromethane) during incineration can inadvertently promote the de novo synthesis of highly toxic polychlorinated dioxins[6]. Therefore, strict segregation is required.
-
Solid Waste Collection:
-
Gather all contaminated consumables (weighing boats, spatulas, Kimwipes) and residual 4-Aminothiophene-2-carboxamide powder.
-
Place them into a puncture-resistant, high-density polyethylene (HDPE) solid waste bucket.
-
Verification: Ensure the lid features a gasket seal to prevent the escape of volatile dust particulates.
-
-
Liquid Waste Collection (Reaction Filtrates):
-
If the compound is dissolved in organic solvents (e.g., DMSO, ethyl acetate), pour the mixture into a dedicated "Non-Halogenated Organic Waste" carboy.
-
Verification: Check the pH of the liquid waste. Ensure it is near neutral (pH 6-8) to prevent unexpected exothermic reactions in the carboy.
-
Phase 2: Labeling and Storage
Causality: Accurate documentation dictates the specific thermal profile and scrubber settings the downstream incineration facility will use.
-
Affix GHS Labels: Attach a standardized hazardous waste label to the container.
-
Specify Heteroatoms: Explicitly write: "Contains Heterocyclic Organics (Nitrogen and Sulfur). DO NOT MIX WITH HALOGENS."
-
Secondary Containment: Store the sealed waste containers in a designated, well-ventilated secondary containment tray.
-
Verification: Visually inspect the secondary containment weekly for micro-leaks or chemical accumulation.
-
Phase 3: Vendor Hand-off
-
Manifest Generation: Generate a RCRA-compliant waste manifest detailing the estimated mass of the 4-Aminothiophene-2-carboxamide waste.
-
Licensed Transport: Transfer the waste exclusively to a certified hazardous waste vendor capable of high-temperature incineration with De-SOx/De-NOx scrubbing capabilities.
References
-
Novel TYK2 Inhibitors with an N-(Methyl-d3) pyridazine. Amazon S3. 1
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. 2
-
Methyl 3-amino-4-methylthiophene-2-carboxylate, 98% | 85006-31-1. J&K Scientific. 3
-
Corrosion Issues - Incinerators & Incinerator Air Pollution Control Systems. NACE CORROSION | OnePetro. 4
-
A new process for NOx reduction in combustion systems for the generation of energy from waste. ResearchGate. 5
-
Effect of Nitrogen-Containing Compounds on Polychlorinated Dibenzo-p-dioxin/Dibenzofuran Formation through de Novo Synthesis. Environmental Science & Technology - ACS Publications. 6
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
